Magnesium ion
Description
Properties
IUPAC Name |
magnesium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVSXFLKOJNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020091 | |
| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
24.305 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22537-22-0, 7439-95-4 | |
| Record name | Magnesium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22537-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V3LHY838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
651 °C | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Fundamental Biochemical and Cellular Roles of Magnesium Ions
Enzymatic Cofactor Mechanisms
The magnesium ion is a critical cofactor for over 600 enzymes and acts as an activator for an additional 200. nih.gov Its involvement is indispensable for numerous metabolic pathways, including those responsible for energy production, synthesis of biomolecules, and signal transduction.
Magnesium ions facilitate enzymatic reactions through several mechanisms. They can bind directly to the enzyme, inducing a conformational change that enhances its catalytic activity. Alternatively, Mg²⁺ can bind to the substrate, forming a complex that is more readily recognized and processed by the enzyme. icm.edu.pl In many cases, a combination of these mechanisms is observed, where magnesium interacts with both the enzyme and the substrate to ensure optimal catalytic efficiency. wikipedia.org This dual interaction is particularly common in enzymes involved in the glycolytic pathway. wikipedia.org
The primary modes of Mg²⁺ interaction in enzyme activation include:
Inner Sphere Coordination: The this compound directly binds to the substrate, such as adenosine (B11128) triphosphate (ATP), stabilizing negative charges and activating the molecule for nucleophilic attack. wikipedia.org
Outer Sphere Coordination: Mg²⁺ binds to the enzyme, often through water molecules, altering the enzyme's three-dimensional structure to create a more effective active site. wikipedia.org
Virtually all enzymatic reactions that involve ATP require the presence of magnesium ions. wikipedia.orgsquarespace.com ATP, the primary energy currency of the cell, exists predominantly as a complex with magnesium (Mg-ATP). behrhaus.com The binding of Mg²⁺ to the phosphate (B84403) groups of ATP is crucial for its biological activity for several key reasons:
Charge Neutralization: The this compound neutralizes some of the negative charges on the polyphosphate chain of ATP. This reduction in negative charge allows the Mg-ATP complex to bind more effectively within the often hydrophobic active sites of enzymes. stackexchange.com
Conformational Specificity: The interaction between Mg²⁺ and the oxygen atoms of the phosphate groups holds the ATP molecule in a specific, well-defined conformation. This precise orientation is essential for the enzyme to recognize and bind the nucleotide. stackexchange.com
Facilitation of Phosphate Transfer: By binding to the terminal phosphate groups, Mg²⁺ weakens the P-O bond, making the phosphate group more susceptible to nucleophilic attack and facilitating its transfer to a substrate molecule. nih.gov This catalytic role is fundamental to the function of kinases and ATPases. news-medical.net
Key Roles of Magnesium in ATP-Dependent Reactions
| Mechanism | Description | Biochemical Consequence |
|---|---|---|
| Charge Shielding | Mg²⁺ neutralizes the dense negative charges on the ATP polyphosphate chain. | Allows ATP to bind to the active sites of enzymes. stackexchange.com |
| Conformational Stabilization | Mg²⁺ holds the phosphate groups in a specific spatial arrangement. | Ensures proper substrate recognition by the enzyme. stackexchange.com |
| Phosphate Activation | Mg²⁺ coordination weakens the terminal phosphoanhydride bond. | Facilitates nucleophilic attack and phosphoryl group transfer. nih.gov |
Magnesium is a critical regulator of several key enzymes in both glycolysis and the Krebs (citric acid) cycle, the central pathways of cellular respiration. nih.govbibliotekanauki.pl
In glycolysis, many of the enzymes are sensitive to Mg²⁺ concentrations. nih.gov Key magnesium-dependent glycolytic enzymes include:
Hexokinase and Glucokinase: These enzymes catalyze the first step of glycolysis, the phosphorylation of glucose. They require Mg-ATP as the phosphate donor. nih.govkcl.ac.uk
Phosphofructokinase: A major rate-limiting enzyme in glycolysis, it also utilizes Mg-ATP to phosphorylate fructose-6-phosphate. nih.govnih.gov
Phosphoglycerate Kinase and Pyruvate (B1213749) Kinase: These enzymes are involved in substrate-level phosphorylation, generating ATP. Their function is dependent on the Mg-ATP/Mg-ADP complex. nih.govnih.gov
Enolase: This enzyme requires magnesium for both its structural stability and catalytic activity. nih.gov
In the Krebs cycle, which occurs in the mitochondria, several dehydrogenases are activated by magnesium. nih.gov These include isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial control points in the cycle. nih.gov The activity of F0/F1-ATP synthase, the enzyme complex responsible for the majority of ATP synthesis through oxidative phosphorylation, is also dependent on mitochondrial Mg²⁺. nih.gov
Magnesium-Dependent Enzymes in Central Metabolism
| Pathway | Enzyme | Role of Magnesium |
|---|---|---|
| Glycolysis | Hexokinase/Glucokinase | Cofactor for Mg-ATP substrate. nih.gov |
| Phosphofructokinase | Cofactor for Mg-ATP substrate. nih.gov | |
| Pyruvate Kinase | Cofactor for Mg-ATP/Mg-ADP. nih.gov | |
| Enolase | Structural stability and activity. nih.gov | |
| Krebs Cycle | Isocitrate Dehydrogenase | Enzyme activation. nih.gov |
| 2-Oxoglutarate Dehydrogenase | Enzyme activation. nih.gov | |
| Oxidative Phosphorylation | F0/F1-ATP Synthase | Enzyme activation. nih.gov |
Nucleic Acid Interactions and Structural Stability
Magnesium ions are vital for the structure, stability, and function of nucleic acids, including both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The high negative charge density of the phosphate backbone of these molecules makes them inherently unstable, and cations are required to shield this electrostatic repulsion.
Mg²⁺ plays a crucial role in maintaining the integrity and function of DNA. By interacting with the negatively charged phosphate groups on the DNA backbone, magnesium ions help to neutralize electrostatic repulsion, which stabilizes the double helix structure. nih.govresearchgate.net This stabilizing effect has been demonstrated experimentally, where higher concentrations of magnesium increase the melting temperature of DNA. magnesium.ca
Beyond structural stability, magnesium is an essential cofactor for numerous enzymes involved in DNA replication and repair. icm.edu.pl
DNA Polymerases: These enzymes, which are responsible for synthesizing new DNA strands, have an absolute requirement for magnesium ions in their active site. magnesium.caquora.com Typically, two Mg²⁺ ions are involved in the catalytic mechanism: one helps to position the incoming deoxynucleoside triphosphate (dNTP) and neutralize its charge, while the other facilitates the nucleophilic attack by the 3'-hydroxyl group of the primer strand. researchgate.net
Other Nuclear Enzymes: Other key enzymes in DNA metabolism, such as topoisomerases, helicases, and exonucleases, are also dependent on magnesium for their activity. nih.gov These enzymes are critical for unwinding DNA, relieving torsional stress, and repairing damaged DNA.
Therefore, magnesium is fundamental for DNA structure, duplication, and the maintenance of genomic stability. nih.gov
RNA molecules often fold into complex three-dimensional structures to perform their diverse biological functions. This folding process is critically dependent on the presence of cations to overcome the electrostatic repulsion of the phosphate backbone, and Mg²⁺ is particularly effective in this role. gatech.eduacs.org Magnesium ions can promote RNA folding through two primary types of interactions:
Diffuse, Nonspecific Interactions: Hydrated magnesium ions form a cloud around the RNA molecule, neutralizing the negative charge of the backbone and allowing the RNA to adopt a more compact structure. nih.gov
Specific Site-Binding: Dehydrated or partially dehydrated Mg²⁺ ions can bind directly to specific pockets within the folded RNA structure, forming coordinate bonds with oxygen atoms from phosphate groups or nucleotide bases. gatech.edunih.gov These site-specific interactions act like molecular staples, locking the RNA into its correct tertiary structure.
Furthermore, magnesium is often an integral component of the active sites of ribozymes (catalytic RNA molecules). In many ribozymes, such as the hammerhead and Tetrahymena ribozymes, Mg²⁺ ions participate directly in the chemical reaction. nih.govoup.com They can act as a general base to activate a hydroxyl group for nucleophilic attack or as a Lewis acid to stabilize the developing negative charge on the transition state and the leaving group. nih.gov
Ribosomal Function and Protein Synthesis Initiation
Magnesium ions (Mg²⁺) are indispensable for the structural integrity and function of ribosomes, the cellular machinery responsible for protein synthesis. The ribosome is composed of two subunits, a large and a small subunit, which consist of ribosomal RNA (rRNA) and proteins. The negatively charged phosphate backbone of rRNA creates significant electrostatic repulsion, which is neutralized by cations, with Mg²⁺ being of primary importance. Due to its high charge density and small ionic radius (approximately 0.65 Å), Mg²⁺ is particularly effective at stabilizing the complex tertiary structure of rRNA. nih.govwikipedia.org This stabilization is critical for the correct folding of rRNA and the subsequent assembly of the ribosomal subunits. cambridge.org
The association of the small (30S in prokaryotes) and large (50S in prokaryotes) subunits to form a functional 70S ribosome is a magnesium-dependent process. physiology.org A sufficient concentration of Mg²⁺ is required to screen the negative charges at the subunit interface, facilitating their interaction and the formation of the complete ribosome. nih.govphysiology.org Conversely, lowering the Mg²⁺ concentration can lead to the dissociation of the subunits and even the unfolding and degradation of ribosomes. physiology.org
Magnesium ions are also crucial for the initiation phase of protein synthesis. This process involves the binding of messenger RNA (mRNA) and the initiator transfer RNA (tRNA) to the small ribosomal subunit, followed by the joining of the large subunit. Mg²⁺ not only stabilizes the structure of tRNA but also facilitates the correct binding of mRNA to the ribosome. nih.govresearchgate.net Interestingly, different stages of protein synthesis have different optimal Mg²⁺ concentrations. The initiation of protein synthesis shows an optimum at lower Mg²⁺ concentrations (e.g., 4 to 6 mM in E. coli systems), whereas the elongation phase, where amino acids are added to the growing polypeptide chain, functions optimally at higher concentrations (e.g., 14-18 mM). nih.gov This differential requirement suggests that cellular fluctuations in Mg²⁺ concentration could play a regulatory role in controlling the rate of protein synthesis. nih.gov Furthermore, Mg²⁺ acts as a cofactor for GTPase activity in initiation factors, such as the archaeal/eukaryotic initiation factor 2 (a/eIF2), which is critical for the selection of the correct start codon. physiology.org
Ion Channel Modulation and Transmembrane Transport
Magnesium ions exert a significant regulatory influence on the transmembrane flux of other divalent cations, most notably calcium (Ca²⁺) and potassium (K⁺), by directly interacting with and modulating various ion channels.
One of the most well-characterized roles of magnesium is its voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate-gated ion channel highly permeable to calcium. physiology.org At normal resting membrane potentials, the channel pore is physically occluded by an extracellular this compound. physiology.orgnih.gov This block is relieved only when the neuronal membrane is depolarized, which expels the Mg²⁺ ion and allows Ca²⁺ to flow into the cell. wikipedia.orgnih.gov This mechanism makes the NMDA receptor a coincidence detector, requiring both glutamate (B1630785) binding and postsynaptic depolarization for activation, a process fundamental to synaptic plasticity, learning, and memory. physiology.org Beyond NMDA receptors, extracellular Mg²⁺ can also inhibit Ca²⁺ influx through other voltage-gated calcium channels, such as N-type and L-type channels, thereby reducing neurotransmitter release at nerve endings. researchgate.netoup.com
Magnesium also modulates potassium channels. It is a critical cofactor for the Na⁺/K⁺-ATPase pump, the enzyme that maintains the steep electrochemical gradients for sodium and potassium across the cell membrane, which are essential for cellular excitability. derangedphysiology.com Furthermore, intracellular Mg²⁺ directly affects the activity of several K⁺ channels. For instance, it is a key regulator of large-conductance Ca²⁺-activated K⁺ (BK) channels, where it binds to a specific site on the channel's intracellular domain to enhance its activation. nih.govnih.gov This effect is distinct from Ca²⁺-dependent activation, suggesting independent pathways for modulation by these two divalent cations. nih.gov Intracellular magnesium also inhibits renal outer medullary potassium (ROMK) channels; a deficiency in magnesium can lead to a loss of this inhibition, resulting in excessive renal potassium secretion. cphi-online.com
The transport of magnesium ions across cellular membranes is a controlled process facilitated by specific transporter proteins. Among the most important are members of the Transient Receptor Potential Melastatin (TRPM), Solute Carrier (SLC), and Magnesium Transporter (MagT) families.
TRPM Channels: TRPM6 and TRPM7 are pivotal for magnesium homeostasis. nih.gov These proteins are unique in that they function as "chanzymes," possessing both an ion channel domain and a C-terminal kinase domain. nih.gov TRPM7 is ubiquitously expressed and is considered a key component of the cellular Mg²⁺ uptake machinery in most vertebrate cells. ahajournals.org TRPM6 is primarily expressed in the intestine and kidney distal convoluted tubules, where it is responsible for epithelial Mg²⁺ absorption and reabsorption. nih.govnih.gov Mutations in the TRPM6 gene cause a severe inherited disorder known as primary hypomagnesemia with secondary hypocalcemia (HSH). nih.gov TRPM6 and TRPM7 can form heterotetrameric channel complexes (TRPM6/7), and evidence suggests that TRPM7 is required to guide TRPM6 to the cell surface to form a functional complex. nih.govahajournals.org These channels are permeable to Mg²⁺ and other divalent cations like Ca²⁺. ahajournals.org
SLC41A1: The Solute Carrier family 41 member A1 (SLC41A1) is a widely expressed protein with homology to the prokaryotic MgtE family of Mg²⁺ transporters. physiology.orgresearchgate.net Its precise function is complex and appears to be bidirectional. Some studies, using expression in Xenopus oocytes, have shown that SLC41A1 can mediate Mg²⁺ influx and is also permeable to other divalent cations like iron, zinc, and copper. physiology.org Other research, however, indicates that SLC41A1 functions as a sodium-dependent magnesium efflux transporter, helping to extrude Mg²⁺ from the cell. cambridge.org Its expression has been shown to be upregulated in some tissues during periods of magnesium deficiency, suggesting a role in maintaining cellular magnesium balance.
MagT1: The Magnesium Transporter 1 (MagT1) is another key protein involved in Mg²⁺ influx. researchgate.net Expression of MagT1 in Xenopus oocytes mediates a saturable, voltage-dependent, and highly specific influx of Mg²⁺. researchgate.net Like SLC41A1, its expression is increased in response to low extracellular magnesium levels. researchgate.net MagT1 plays a particularly crucial role in the immune system. It is required for moving Mg²⁺ into T cells upon stimulation, a process essential for an effective immune response. derangedphysiology.com Mutations in the MAGT1 gene lead to an X-linked immunodeficiency disorder characterized by chronic Epstein-Barr virus (EBV) infection. derangedphysiology.com
Table 1: Key Mammalian this compound Transporters
| Transporter | Family | Primary Function | Mechanism of Action |
|---|---|---|---|
| TRPM6 | Transient Receptor Potential Melastatin | Epithelial Mg²⁺ absorption (intestine) and reabsorption (kidney) | Forms a cation channel, often in a heteromeric complex with TRPM7, allowing Mg²⁺ influx. Possesses an intrinsic kinase domain for regulation. nih.govnih.gov |
| TRPM7 | Transient Receptor Potential Melastatin | Ubiquitous cellular Mg²⁺ influx; cellular homeostasis | Functions as a Mg²⁺ and Ca²⁺ permeable cation channel. Also has a regulatory kinase domain. Essential for cell viability. nih.govahajournals.org |
| SLC41A1 | Solute Carrier | Bidirectional Mg²⁺ transport (efflux and influx) | Functions as a Na⁺/Mg²⁺ exchanger (efflux) or a channel for various divalent cations (influx). cambridge.orgphysiology.org |
| MagT1 | Magnesium Transporter | Specific Mg²⁺ influx, particularly in immune cells | Mediates highly selective, voltage-dependent Mg²⁺ uptake. Crucial for T-cell activation. researchgate.netderangedphysiology.com |
Through its modulation of ion channels and its direct participation in enzymatic reactions, the this compound is a critical regulator of cellular excitability and intracellular signal transduction.
Magnesium is fundamental to signal transduction via G-protein coupled receptors (GPCRs). G-proteins, which link GPCRs to downstream effector enzymes, are activated when they bind Guanosine Triphosphate (GTP). This binding process is critically dependent on Mg²⁺. The this compound coordinates with the β- and γ-phosphates of GTP and specific amino acid residues (a serine and a threonine) within the G-protein's α-subunit. nih.gov This coordination acts as a "keystone," locking GTP into its binding pocket and stabilizing the G-protein in its active conformation, which then allows the α-subunit to dissociate from the βγ-dimer and regulate its downstream targets. nih.gov
Magnesium ions can also function as intracellular second messengers. For instance, Mg²⁺ influx through NMDA receptors can activate intracellular signaling cascades independently of calcium. ahajournals.org Studies have shown that this influx can lead to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). ahajournals.org Furthermore, Mg²⁺ influx through the TRPM7 channel is known to activate the PI3K-AKT1 signaling pathway, which plays a role in modulating inflammatory responses in macrophages. nih.gov
Intracellular Homeostasis and Compartmentalization
Despite a total intracellular magnesium concentration that can be as high as 20 mM, the concentration of free, ionized magnesium (Mg²⁺) in the cytosol is tightly regulated and maintained within a narrow range, typically 0.5 to 1.0 mM. nih.govnih.gov This level represents less than 5% of the total cellular magnesium, indicating that the vast majority is either bound to intracellular molecules or sequestered within organelles. nih.gov This strict regulation is crucial, as even small fluctuations in free Mg²⁺ can significantly impact numerous cellular processes.
The primary mechanism for maintaining this stable cytosolic concentration is intracellular buffering. nih.gov The most significant intracellular buffer for Mg²⁺ is Adenosine Triphosphate (ATP). nih.govnih.gov Given its high intracellular concentration (around 5 mM) and strong affinity for Mg²⁺, ATP binds the majority of the cytosolic magnesium. nih.govnih.gov In fact, most of the ATP within a cell exists as the Mg-ATP complex. wikipedia.org Other phosphorylated compounds, such as ADP, phosphate ions, and various metabolic intermediates, as well as proteins and nucleic acids, also contribute to the intracellular buffering capacity. nih.govnih.gov
This extensive buffering system is complemented by the dynamic transport of Mg²⁺ across the plasma membrane and the membranes of intracellular organelles, such as mitochondria and the endoplasmic/sarcoplasmic reticulum. While influx is mediated by channels like TRPM7 and MagT1, efflux mechanisms, though less molecularly defined, are thought to involve Na⁺/Mg²⁺ exchangers (like SLC41A1). cambridge.orgnih.gov The cell can rapidly sequester excess cytosolic Mg²⁺ into organelles, which act as intracellular stores. Conversely, these stores can release Mg²⁺ in response to certain hormonal or metabolic stimuli. This interplay between a large buffering capacity and regulated transport and sequestration ensures that the cytosolic free Mg²⁺ concentration remains stable, yet responsive to cellular needs. nih.gov
Mitochondrial this compound Dynamics and Energy Metabolism
Magnesium ions (Mg²⁺) are critical regulators of mitochondrial function and cellular energy metabolism. Mitochondria, the primary sites of cellular respiration, maintain a distinct magnesium homeostasis, representing a significant intracellular store of this divalent cation. The influx of Mg²⁺ into the mitochondrial matrix is primarily mediated by the mitochondrial RNA splicing 2 (Mrs2) protein, a channel located in the inner mitochondrial membrane. The transport of magnesium into the mitochondria is essential for maintaining the activity of several key enzymes involved in energy production. nih.govwikipedia.org
Once inside the mitochondria, magnesium ions have a profound impact on energy metabolism by acting as a cofactor for numerous enzymes. nih.gov Notably, Mg²⁺ enhances the activity of three crucial dehydrogenases within the mitochondrial matrix:
Pyruvate dehydrogenase (PDH): Magnesium indirectly stimulates PDH by activating pyruvate dehydrogenase phosphatase, which in turn dephosphorylates and activates the enzyme. nih.gov
Isocitrate dehydrogenase (IDH): The activity of IDH is directly stimulated by the Mg²⁺-isocitrate complex. nih.gov
2-oxoglutarate dehydrogenase complex (OGDH): This complex is stimulated by free Mg²⁺. nih.gov
By activating these enzymes, magnesium plays a pivotal role in the Krebs cycle, a central metabolic pathway that generates electron carriers for the electron transport chain. Furthermore, the mitochondrial metabolic state can, in turn, influence the magnesium concentration within both the matrix and the cytoplasm, highlighting a reciprocal relationship. nih.gov The dynamics of mitochondrial magnesium are also influenced by cellular signals; for instance, the metabolite lactate (B86563) can trigger the release of magnesium from the endoplasmic reticulum, which is then transported into the mitochondria by the Mrs2 protein. uthscsa.edu This influx of magnesium into the mitochondria is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of the cell. uthscsa.edu
Nuclear and Ribosomal this compound Association
Magnesium ions are indispensable for the structural integrity and function of both the nucleus and ribosomes. Within the nucleus, magnesium is essential for a variety of processes related to DNA and RNA metabolism. It acts as a cofactor for enzymes involved in DNA replication, transcription, and repair. nih.gov Magnesium plays a structural role in chromosomes, contributing to their stability. oregonstate.edu Studies have shown that condensed metaphase chromosomes require bound Mg²⁺ for their integrity, with an estimated one this compound bound to every 20–30 nucleotides. mdpi.com
In the context of ribosomes, the cellular machinery responsible for protein synthesis, magnesium's role is equally critical. Magnesium ions are the most abundant divalent cations in living cells and are vital for maintaining ribosome structure. nih.gov They are required for the stabilization of the secondary structure of ribosomal RNA (rRNA) and for the binding of ribosomal proteins to rRNA. nih.gov The association of the small (30S) and large (50S) ribosomal subunits to form a functional 70S ribosome is highly dependent on the concentration of Mg²⁺. nih.govnih.gov A decrease in magnesium concentration can lead to the dissociation of ribosomal subunits and the unfolding of ribosomes. nih.gov Research has demonstrated that an increase in the cellular Mg²⁺ content can suppress defects in the formation of 70S ribosomes that arise from the absence of certain ribosomal proteins, likely by stabilizing the ribosome's conformation. nih.gov This highlights the crucial role of magnesium in ensuring the proper assembly and function of the protein synthesis machinery.
Cellular Processes and Growth Regulation
Cell Proliferation and Differentiation Mechanisms
Magnesium ions are fundamentally linked to the regulation of cell proliferation and differentiation. A direct correlation exists between magnesium content and cell proliferation in normal cells, as magnesium stimulates both DNA and protein synthesis. nih.gov Upon receiving mitogenic stimuli, normal cells can increase their intracellular magnesium content, which is thought to be a prerequisite for cell division. nih.govimrpress.com
Conversely, magnesium deprivation leads to the inhibition of DNA and protein synthesis, resulting in growth arrest. nih.gov A key molecular mechanism through which magnesium deficiency influences the cell cycle is by upregulating the expression of the cyclin-dependent kinase inhibitor p27Kip1. nih.govsemanticscholar.orgportlandpress.com This upregulation, in turn, influences the activity of cyclin E-dependent kinases, leading to a halt in the G0/G1 phase of the cell cycle. portlandpress.comnih.gov In normal mammary epithelial cells, magnesium depletion has been shown to decrease the expression of cyclin D1 while increasing p27Kip1. nih.gov Interestingly, transformed cells may lose this regulatory mechanism, allowing them to maintain a high growth rate even in low magnesium conditions. nih.gov
The regulation of intracellular magnesium availability is, therefore, closely tied to the molecular control of cell proliferation. nih.gov When cells are induced to differentiate, a process often accompanied by a decrease in proliferation, a decrease in cellular magnesium content and an activation of magnesium efflux are observed. nih.gov
Role in Oxidative Phosphorylation
Magnesium is essential for the process of oxidative phosphorylation, the primary mechanism by which cells generate ATP. The metabolism of carbohydrates and fats to produce energy relies on numerous magnesium-dependent chemical reactions. oregonstate.edu The adenosine triphosphate (ATP)-synthesizing protein in mitochondria, ATP synthase, requires magnesium for its activity. oregonstate.edu
In fact, ATP, the main energy currency of the cell, is biologically active primarily when it is complexed with a this compound, forming Mg-ATP. caringsunshine.com This Mg-ATP complex is the actual substrate for a vast number of enzymatic reactions, including those catalyzed by kinases. The stability and activity of ATP are critically dependent on magnesium. caringsunshine.com Magnesium deficiency has been shown to impair mitochondrial function, leading to a decrease in ATP production and an increase in oxidative stress. caringsunshine.com This underscores the fundamental role of magnesium in cellular bioenergetics.
Influence on Protein Kinase Activities
Magnesium ions are a critical cofactor for the activity of protein kinases, enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate. researchgate.net The vast majority of, if not all, protein kinases require magnesium for their function. nih.gov The biologically active form of ATP in kinase-catalyzed reactions is the Mg-ATP complex. acs.org
Magnesium ions play multiple roles in the catalytic cycle of protein kinases. They serve as electrostatic bridges, linking the phosphate tail of ATP to the active site of the kinase, which enhances the binding affinity of ATP to the enzyme. researchgate.net Some kinases, such as Cyclin-dependent kinase 2 (CDK2), require the binding of two magnesium ions for optimal catalytic activity. acs.org These two Mg²⁺ ions help to recruit ATP, stabilize the enzyme's transition state to accelerate the phosphoryl transfer, and can also influence the rate of product release. umich.edu
A deficiency in magnesium can impair the activity of various protein kinases. nih.gov For instance, the tyrosine kinase activity of the insulin (B600854) receptor is dependent on magnesium concentration, and a deficiency can lead to impaired insulin signaling. mdpi.com Furthermore, the catalytic activity of specific kinases involved in immune responses, such as IL-2-inducible T cell kinase (ITK), is regulated by millimolar changes in intracellular magnesium concentration. nih.gov
Immunological and Inflammatory Pathways at the Molecular Level
Magnesium ions play a significant role in modulating both innate and adaptive immune responses and inflammatory pathways at the molecular level. Magnesium deficiency has been linked to an increased inflammatory state. cymbiotika.com
One of the key mechanisms by which magnesium influences inflammation is by acting as a natural calcium antagonist. By modulating intracellular calcium levels, magnesium can inhibit inflammatory signaling pathways such as NF-κB and MAPK. consensus.appconsensus.app The activation of NF-κB, a crucial transcription factor for inflammatory genes, can be reduced by magnesium. consensus.appresearchgate.net Studies have shown that magnesium can increase the levels of IκBα, an inhibitor of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory cytokine production. researchgate.netnih.gov
Magnesium is also vital for the function of various immune cells. In the innate immune system, magnesium influences the activity of phagocytes. consensus.app In the adaptive immune system, T cells, which are critical for cell-mediated immunity, require an adequate supply of magnesium to function effectively. nih.gov The activation and proliferation of T cells following T cell receptor (TCR) stimulation are impaired when extracellular magnesium levels are low, leading to reduced intracellular magnesium. nih.gov Specifically, magnesium is necessary for the proper function of the T cell surface protein LFA-1 (lymphocyte function-associated antigen 1), which is crucial for the adhesion of T cells to their targets. cymbiotika.comnih.gov
Furthermore, magnesium is involved in immunoglobulin synthesis and facilitates antibody-dependent cytolysis. nih.gov It also acts as a cofactor for C'3 convertase, a component of the complement system. nih.gov The signaling pathways within immune cells are also influenced by magnesium. For example, the TRPM7 channel, which is permeable to magnesium, plays a role in macrophage signaling and the subsequent inflammatory response. consensus.app
Advanced Analytical Methodologies for Magnesium Ion Quantification and Speciation
Spectroscopic Techniques
Spectroscopic methods are foundational in the elemental and structural analysis of magnesium ions. These techniques rely on the interaction of electromagnetic radiation with atoms or molecules to provide quantitative and qualitative information.
Atomic Absorption Spectrophotometry (AAS)
Atomic Absorption Spectrophotometry (AAS) is a well-established and widely used technique for the quantitative determination of magnesium ions in various samples. google.comunicam.huajol.info The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. For magnesium analysis, a sample is typically atomized in a flame, and a light beam from a magnesium-specific hollow cathode lamp is passed through the atomic vapor. latech.edu The amount of light absorbed at a characteristic wavelength (typically 285.2 nm for magnesium) is directly proportional to the concentration of magnesium atoms in the sample. unicam.hu
Flame AAS (FAAS) is a common variant of this technique and is recognized for its speed and ease of use in analyzing minerals in food and other biological samples. unicam.hu The method has demonstrated good sensitivity, with quantification and detection thresholds as low as 2 µg/mL and 0.6 µg/mL, respectively, making it suitable for analyzing magnesium in pharmaceutical preparations and biological fluids. researchgate.net Despite its utility, AAS can be susceptible to matrix interferences, which may require sample dilution or the use of chemical modifiers to mitigate. spectro.com
Table 1: Comparison of AAS and ICP-OES for Magnesium Ion Analysis
| Parameter | Atomic Absorption Spectrophotometry (AAS) | Inductively Coupled Plasma–Optical Emission Spectrophotometry (ICP-OES) |
|---|---|---|
| Principle | Measures light absorption by ground-state atoms in a flame. spectro.com | Measures light emitted by excited atoms and ions in a high-temperature plasma. spectro.com |
| Sample Throughput | Single-element analysis, slower for multiple elements. labmanager.com | Simultaneous multi-element analysis, higher throughput. labmanager.com |
| Sensitivity | Good, typically in the parts per million (ppm) range. drawellanalytical.com | Excellent, often in the parts per billion (ppb) range. drawellanalytical.com |
| Matrix Effects | More susceptible to chemical and ionization interferences. spectro.comdrawellanalytical.com | Relatively free from matrix effects. spectro.com |
| Linear Range | Narrower analytical range. labmanager.com | Wider linear dynamic range. |
| Cost | Relatively lower initial and operational costs. labmanager.com | Generally more expensive to purchase and operate. drawellanalytical.com |
Inductively Coupled Plasma–Optical Emission Spectrophotometry (ICP-OES)
Inductively Coupled Plasma–Optical Emission Spectrophotometry (ICP-OES) is another powerful technique for elemental analysis, including the quantification of magnesium ions. nih.gov This method utilizes an argon plasma, which reaches temperatures up to 10,000 K, to excite atoms and ions in a sample, causing them to emit light at characteristic wavelengths. spectro.com The intensity of the emitted light is proportional to the concentration of the element in the sample.
ICP-OES offers several advantages over AAS, including its ability to perform simultaneous multi-element analysis, a wider linear dynamic range, and greater tolerance for complex sample matrices. spectro.comlabmanager.com This makes it particularly suitable for high-throughput laboratories. labmanager.com Studies comparing ICP-OES with AAS for serum magnesium analysis have shown a high correlation between the two methods, although ICP-OES may yield slightly lower results. nih.gov The higher temperature of the plasma in ICP-OES effectively minimizes chemical interferences that can be problematic in AAS. spectro.com
Two-Dimensional Infrared (2D-IR) Spectroscopy for Biomolecular Interactions
Two-Dimensional Infrared (2D-IR) spectroscopy is an advanced vibrational spectroscopy technique that provides insights into molecular structure, dynamics, and interactions on ultrafast timescales. nih.govresearchgate.net This method is particularly valuable for studying the speciation of magnesium ions in complex biological systems, such as their interactions with nucleic acids (DNA and RNA) and proteins. sciencedaily.comspectroscopyeurope.com
In the context of biomolecular interactions, 2D-IR spectroscopy can probe the vibrations of specific functional groups, such as the phosphate (B84403) groups in the backbone of DNA and RNA, to map the binding of magnesium ions. sciencedaily.comspectroscopyeurope.com The interaction of a this compound with a phosphate group causes a distinct shift in the vibrational frequency of the phosphate's asymmetric stretch. nih.govacs.org This allows for the direct observation of contact ion pairs between Mg²⁺ and the biomolecule. sciencedaily.comacs.org Research has shown that these interactions are crucial for stabilizing the tertiary structure of molecules like transfer RNA (tRNA). tib.eu The technique can also reveal the dynamics of the surrounding water shell and the geometry of the ion-biomolecule complex on a femtosecond timescale. sciencedaily.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for investigating the structure, dynamics, and binding of magnesium ions at an atomic level. researchgate.net While conventional NMR is highly effective for studying diamagnetic systems, specialized techniques are often required for magnesium due to its properties. researchgate.net
²⁵Mg NMR, which observes the magnesium isotope with a nuclear spin, can be used to directly probe the local environment of the ion. However, its application can be challenging due to the low natural abundance and quadrupolar nature of the nucleus. A highly sensitive version known as β-NMR has been developed, demonstrating a billion-fold enhancement in sensitivity for detecting magnesium ions in solution. researchgate.net More commonly, the effects of Mg²⁺ binding are studied indirectly by observing changes in the NMR spectra of the interacting molecule, such as a protein or nucleic acid. chimia.ch For instance, the binding of Mg²⁺ can induce chemical shift changes and line broadening in the proton or phosphorus spectra of molecules like ATP and DNA, providing information about the binding site and conformational changes. researchgate.netacs.orgnih.gov These studies have been instrumental in understanding the role of magnesium in the function of enzymes and the folding of RNA. nih.govelifesciences.org
Electrochemical and Titrimetric Approaches
Electrochemical methods offer a different yet equally important avenue for the quantification of magnesium ions, often providing advantages in terms of cost, portability, and the ability to measure ion activity directly.
Ion-Selective Electrode Potentiometry
Ion-Selective Electrode (ISE) potentiometry is a technique that measures the potential difference between an ion-selective electrode and a reference electrode to determine the activity (or concentration) of a specific ion in a solution. orientjchem.org The development of magnesium-selective electrodes has provided a simple, rapid, and cost-effective method for Mg²⁺ determination in various samples, including biological fluids and water. nih.govresearchgate.net
A typical Mg²⁺-ISE consists of a membrane, often made of polyvinyl chloride (PVC), which incorporates a specific ionophore that selectively binds to magnesium ions. mdpi.com The performance of the electrode, including its selectivity, detection limit, and response time, is highly dependent on the composition of this membrane, including the type of ionophore and plasticizer used. nih.gov A significant challenge in the design of Mg²⁺-ISEs is overcoming interference from other cations, particularly calcium ions (Ca²⁺), which are often present in biological samples. nih.gov Recent advancements have led to the development of ionophores with improved selectivity for magnesium over calcium. researchgate.net ISEs can be used in manual measurements or integrated into automated systems like Flow Injection Analysis (FIA) for semi-automatic and accurate determination of magnesium. researchgate.net
Table 2: Performance Characteristics of a Novel this compound-Selective Electrode
| Parameter | Value | Reference |
|---|---|---|
| Linear Concentration Range | 1.41 × 10⁻⁵ mol L⁻¹ to 1 × 10⁻² mol L⁻¹ | nih.gov |
| Nernstian Slope | 29.93 ± 0.1 mV per decade | nih.gov |
| Detection Limit | 4.13 × 10⁻⁶ mol L⁻¹ | nih.gov |
| Response Time | 8–10 seconds | nih.gov |
| Optimal pH Range | 5–8 | nih.gov |
Complexometric Titration Methods (e.g., EDTA-based)
Complexometric titration is a widely used analytical technique for determining the concentration of metal ions, including magnesium (Mg²⁺). This method relies on the formation of a stable, colored complex between the metal ion and a complexing agent, with ethylenediaminetetraacetic acid (EDTA) being a prominent example. truman.educanterbury.ac.nzsatyensaha.com The titration's endpoint is identified by a distinct color change, signaled by a metal ion indicator. satyensaha.comegyankosh.ac.in
The underlying principle of an EDTA-based titration for magnesium involves the reaction between Mg²⁺ ions and EDTA. truman.edu To ensure the reaction proceeds to completion, the solution is typically buffered to a pH of 10. truman.eduegyankosh.ac.in At this alkaline pH, EDTA, which has four acidic protons, is in a form that readily complexes with magnesium ions. truman.edugoogle.com
A common indicator for this titration is Eriochrome Black T (EBT). truman.edusatyensaha.comegyankosh.ac.in Initially, EBT forms a wine-red complex with the magnesium ions in the sample. satyensaha.comegyankosh.ac.in As the EDTA solution is added, it begins to react with the free Mg²⁺ ions. Once all the free magnesium has been complexed by EDTA, the EDTA then displaces the EBT from the Mg-EBT complex. This releases the free indicator into the solution, causing a color change from wine-red to a clear blue, which signifies the endpoint of the titration. truman.edusatyensaha.com The stability of the Mg-EDTA complex is greater than that of the Mg-EBT complex, driving this displacement reaction. satyensaha.com
In some cases, a back titration method is employed. This involves adding a known excess of EDTA to the sample, ensuring all the Mg²⁺ (and other ions like Ca²⁺) are complexed. The remaining unreacted EDTA is then titrated with a standard solution of a different metal ion, such as magnesium chloride, using EBT as the indicator. canterbury.ac.nz
It is important to note that EDTA can also form complexes with other metal ions that may be present in the sample, such as zinc, copper, and manganese, which can lead to inaccurate results. google.com To mitigate this, masking agents or selective precipitation techniques can be used to remove these interfering ions before the titration. google.com For instance, in the analysis of both calcium and magnesium, a two-titration approach can be used. The first titration with EBT at pH 10 determines the total concentration of both ions. A second titration is then performed at a higher pH (around 12) using a different indicator, such as calcein, which is specific for calcium. The magnesium concentration is then calculated by subtracting the calcium concentration from the total concentration. legislation.gov.uk
For accurate results, the EDTA solution should be standardized against a primary standard, such as a solution containing a known concentration of zinc or calcium carbonate. truman.eduscribd.com
Isotopic Analysis Techniques
Stable Magnesium Isotope Ratio Mass Spectrometry
The analysis of stable magnesium isotope ratios has become a powerful tool in various scientific fields. Magnesium has three stable isotopes: ²⁴Mg, ²⁵Mg, and ²⁶Mg, with natural abundances of approximately 79%, 10%, and 11%, respectively. kobv.de The significant mass difference between these isotopes leads to measurable variations in their ratios (e.g., ²⁶Mg/²⁴Mg) due to isotopic fractionation during geological and biological processes. kobv.de
The primary analytical technique for measuring these subtle isotopic variations is multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS). jst.go.jp This advanced technique allows for high-precision measurements of isotope ratios. jst.go.jp Thermal ionization mass spectrometry (TIMS) is another method used for determining magnesium isotope ratios, particularly in biological samples. iaea.org A direct loading technique for TIMS has been developed that simplifies sample preparation by eliminating the need for chemical separation and purification of magnesium, which reduces contamination risks and ensures high recovery. iaea.org
The isotopic composition of magnesium is typically expressed using the delta notation (δ²⁶Mg), which represents the deviation of the ²⁶Mg/²⁴Mg ratio in a sample relative to a standard reference material. researchgate.net
Applications in Biogeochemical Tracing
The distinct magnesium isotope ratios found in different planetary reservoirs, such as silicate (B1173343) and carbonate minerals, the hydrosphere, and the biosphere, enable the use of magnesium isotopes as tracers for biogeochemical cycles. novanet.camanchester.ac.ukcambridge.orgcambridge.org By analyzing the δ²⁶Mg values in various natural archives, scientists can track the movement and cycling of magnesium on scales ranging from microscopic to global. novanet.camanchester.ac.ukcambridge.org
One of the key applications is in understanding continental weathering processes. researchgate.net Weathering releases magnesium from rocks into water systems, and the isotopic composition of this magnesium can provide insights into the types of rocks being weathered (silicates vs. carbonates) and the climatic conditions influencing the weathering process. jst.go.jpresearchgate.net For instance, riverine magnesium isotopes have the potential to trace the intensity of carbonate weathering. researchgate.net
Magnesium isotopes are also used to study cation exchange processes at the Earth's surface. researchgate.net Research has shown that there is minimal isotopic fractionation between dissolved magnesium in water and exchangeable magnesium on the surfaces of minerals. researchgate.net This allows scientists to use δ²⁶Mg to understand the interaction between water and sediments in various environments, from soils to rivers and estuaries. researchgate.net Furthermore, magnesium isotopes in soil and plants can serve as a tool to evaluate subsoil management practices in agriculture by tracing the uptake of this essential nutrient by crops. researchgate.net
Emerging Microfluidic and Portable Sensor Technologies
In recent years, there has been a significant push towards developing portable and low-cost analytical devices for on-site analysis, moving away from traditional laboratory-based methods. Microfluidic and paper-based sensors are at the forefront of this movement for the detection of various analytes, including magnesium ions.
Paper-Based Analytical Devices for Environmental Matrices
Microfluidic paper-based analytical devices (μPADs) have emerged as a promising technology for environmental monitoring due to their low cost, portability, and ease of use. researchgate.netnih.gov These devices utilize the natural wicking properties of paper to transport fluids and perform chemical analyses. rsc.org
For the detection of magnesium, colorimetric methods are often employed in μPADs. bohrium.com One approach involves the reaction between magnesium and a specific dye, such as eriochrome cyanine, which produces a colored product. bohrium.com The intensity of the color, which is proportional to the magnesium concentration, can be measured using a scanner or a smartphone camera, allowing for quantitative or semi-quantitative analysis. bohrium.com Another method utilizes the principles of complexometric titration on a paper-based platform, using reagents like EDTA and Eriochrome Black T. researchgate.net
Researchers have developed μPADs for the determination of magnesium in various environmental and biological samples, including water and saliva. bohrium.comresearchgate.net These devices can be designed to be highly specific and can include features to minimize interference from other ions. acs.org For example, some μPADs are fabricated with hydrophobic barriers to define specific reaction zones on the paper. researchgate.net The stability of these devices can be enhanced through proper storage conditions, making them suitable for field use. bohrium.com The development of user-friendly smartphone applications to interpret the results from these paper-based sensors further increases their accessibility to non-specialists. researchgate.net
Environmental Biogeochemistry of Magnesium Ions
Magnesium Cycle in Terrestrial Ecosystems
In terrestrial environments, the magnesium cycle is fundamentally linked to the weathering of rocks, soil processes, and biological uptake and decomposition. nih.gov The total magnesium content in soils typically ranges from 0.05% to 0.5%, but only a fraction of this is available to plants. nih.gov The primary sources of magnesium in soil are the weathering of minerals such as biotite, dolomite, serpentine (B99607), and olivine (B12688019). nih.gov
The dynamics of magnesium ions in the soil-plant-water continuum are crucial for ecosystem health and productivity. Magnesium exists in the soil in several forms: as part of the structure of primary and secondary minerals, adsorbed onto the surfaces of clay particles and organic matter (exchangeable magnesium), and dissolved in the soil solution. nih.govmdpi.com Plants primarily absorb magnesium from the soil solution in its ionic form, Mg²⁺. mdpi.commbari.org This uptake is a critical step, as magnesium is a central component of the chlorophyll molecule, essential for photosynthesis. frontiersin.orghawaii.edu
The availability of Mg²⁺ to plants is influenced by several factors:
Soil pH: Magnesium availability is generally optimal in soils with a neutral pH (6.0-7.5). In acidic soils (pH below 5.5), it can be leached out, while in highly alkaline soils, its availability may decrease. frontiersin.orgpnas.org
Soil Texture: Soils with higher clay and organic matter content have a greater cation exchange capacity (CEC), which allows them to retain more exchangeable magnesium, protecting it from leaching. Sandy soils, with low CEC, are more prone to magnesium deficiency. pnas.orgucsb.edu
Cation Interactions: The presence of other cations, particularly potassium (K⁺) and calcium (Ca²⁺), can affect magnesium uptake by plants. High concentrations of K⁺ or Ca²⁺ can compete with Mg²⁺ for plant root absorption, potentially leading to magnesium deficiency even when soil levels appear adequate. mbari.orgucsb.eduresearchgate.net
Once absorbed, Mg²⁺ is relatively mobile within the plant and can be translocated from older to younger tissues. mdpi.commbari.org Water is the primary medium for magnesium transport from the soil to the roots and within the plant's xylem. mdpi.com However, magnesium is also susceptible to leaching from the soil profile, a process where it is washed away by water moving through the soil. nih.gov This is particularly prevalent in sandy, acidic soils and can be exacerbated by high rainfall or irrigation. ucsb.eduprezi.com
Table 1: Factors Affecting Magnesium Ion Availability in Soil
| Factor | Influence on Mg²⁺ Availability |
| Soil pH | Optimal at pH 6.0-7.5; availability decreases in highly acidic or alkaline conditions. pnas.org |
| Soil Texture | Clay and loam soils have higher retention capacity than sandy soils. pnas.org |
| Organic Matter | Enhances retention by increasing cation exchange capacity. pnas.org |
| Cation Competition | High levels of K⁺, Ca²⁺, and NH₄⁺ can inhibit plant uptake of Mg²⁺. researchgate.netpatsnap.com |
| Leaching | High rainfall can remove soluble Mg²⁺ from the root zone, especially in sandy soils. nih.govucsb.edu |
Magnesium is an integral part of the broader nutrient cycles within terrestrial ecosystems. As a macronutrient, its movement and availability are interconnected with the fluxes of other essential elements. pnnl.gov The cycling of magnesium begins with its release from parent rock material through weathering. hawaii.edu It is then incorporated into the biomass of plants and microorganisms.
When plants and animals die, the organic matter is decomposed by soil organisms, releasing magnesium back into the soil, where it can be taken up by other plants or become part of the soil's exchangeable pool. pnnl.gov This biological recycling is highly efficient; it is estimated that soluble elements like magnesium can be recycled up to 10 times after being released by weathering before they are eventually exported from the ecosystem via waterways. dntb.gov.ua
Magnesium ions also play a pivotal role in the uptake and transport of other vital nutrients. For instance, Mg²⁺ is crucial for regulating phosphorus (P) uptake and transport by modulating the activity of phosphate (B84403) transporters. mdpi.comacs.org Adequate magnesium levels help maintain an optimal pH in the rhizosphere (the soil region around plant roots), which in turn influences the solubility and availability of other nutrients for plant uptake. mdpi.comacs.org The interaction between magnesium and other elements like calcium and potassium is also significant, as maintaining a proper balance between these cations is essential for healthy soil structure and plant nutrition. researchgate.net
Aquatic Biogeochemistry
In aquatic systems, from freshwater lakes to the vast oceans, magnesium ions are involved in a range of geochemical and biological processes that influence water chemistry, mineral formation, and the global elemental cycle.
Magnesium is the third most abundant dissolved element in seawater, after sodium and chlorine, with an average concentration of about 52.7 millimoles per kilogram. mbari.orgwikipedia.org Its distribution in the ocean is generally conservative, meaning its concentration relative to salinity is nearly constant throughout the world's oceans. mbari.org Variations are primarily due to processes that change the salinity, such as evaporation and precipitation. mbari.org
The residence time of an element in the ocean is the average time it spends in seawater before being removed. Magnesium has a very long residence time, estimated to be around 13 million years. mbari.org This long duration is a result of its relatively slow removal rates compared to the vast amount of magnesium present in the ocean. The primary inputs of magnesium to the ocean are from rivers and groundwater, while the main removal processes (sinks) include hydrothermal circulation at mid-ocean ridges and formation of authigenic minerals in marine sediments. nih.govmbari.org
Table 2: Residence Time of Major Ions in Seawater
| Ion | Chemical Formula | Residence Time (Years) |
| Chloride | Cl⁻ | ~100,000,000 hawaii.edu |
| Sodium | Na⁺ | ~68,000,000 hawaii.edu |
| Magnesium | Mg²⁺ | ~10,000,000 - 13,000,000 mbari.orghawaii.edu |
| Sulfate | SO₄²⁻ | ~10,000,000 hawaii.edu |
| Potassium | K⁺ | ~7,000,000 hawaii.edu |
| Calcium | Ca²⁺ | ~1,000,000 hawaii.edu |
In aquatic environments, magnesium ions interact with natural organic matter (NOM), which includes a complex mixture of substances like humic and fulvic acids. nih.gov These interactions are significant as they can influence the transport, bioavailability, and fate of both the magnesium ions and the organic molecules.
Studies have demonstrated strong interactions between Mg²⁺ and NOM under various environmental conditions. acs.orgnih.gov The binding of Mg²⁺ to humic acids is largely driven by electrostatic (nonspecific) interactions with the negatively charged functional groups (like carboxylic and phenolic groups) on the humic acid molecules. researchgate.net This process is highly dependent on factors such as pH and ionic strength. nih.govresearchgate.net While calcium ions tend to bind more strongly to humic acids than magnesium ions, the interaction with Mg²⁺ is still significant and can affect the structure and aggregation of organic matter in the water column. researchgate.netmdpi.com
Authigenic minerals are those that form in place within a sediment or rock during or after deposition. Magnesium ions are a key component in the formation of various authigenic minerals in marine environments, including certain types of clays (e.g., saponite, sepiolite) and carbonates. mdpi.commdpi.comresearchgate.net
One of the most significant roles of magnesium in authigenic mineral formation is in the process of dolomitization—the formation of the mineral dolomite [CaMg(CO₃)₂]. The "dolomite problem" refers to the geological puzzle that dolomite is abundant in ancient rocks but rare in modern environments, suggesting that specific conditions are required for its formation. Cold seeps, areas on the seafloor where methane-rich fluids escape, are considered modern natural laboratories for studying dolomite formation. frontiersin.org
In these methane-rich settings, the anaerobic oxidation of methane (AOM) by microorganisms produces a large amount of bicarbonate, which increases alkalinity and promotes the precipitation of carbonates. frontiersin.org This process, coupled with the high concentration of Mg²⁺ in seawater, facilitates the formation of high-magnesium calcite and primary dolomite. frontiersin.org The presence of sulfide, another byproduct of AOM, may also play a role in overcoming the kinetic barriers that typically inhibit dolomite precipitation. frontiersin.org The study of magnesium isotopes in these seep carbonates helps to trace the sources of magnesium and understand the mechanisms of dolomitization in these unique marine environments. frontiersin.org
Atmospheric Deposition and Transport Mechanisms of Magnesium Ions
The principal transport mechanisms responsible for the distribution of magnesium ions on both regional and global scales are the entrainment of mineral dust from arid and semi-arid regions and the generation of sea spray aerosols from the world's oceans. The Sahara Desert, in particular, is a major source of atmospheric dust, with wind-driven plumes capable of transporting significant quantities of magnesium-containing minerals over thousands of kilometers. These dust events contribute substantially to the deposition of magnesium in various parts of the world, including Europe and the Americas.
Sea spray aerosols, generated by the bursting of air bubbles at the ocean surface, represent another significant pathway for the atmospheric transport of magnesium ions. These aerosols are enriched in various ions found in seawater, including magnesium. The transport of sea spray aerosols is a key mechanism for the deposition of marine-derived magnesium to coastal and, to a lesser extent, inland ecosystems. The influence of sea spray on magnesium deposition is most pronounced in coastal areas and diminishes with increasing distance from the sea.
Once entrained in the atmosphere, magnesium ions are subject to removal through wet, dry, and occult deposition. Wet deposition occurs through precipitation, where magnesium ions are dissolved in raindrops, snowflakes, or other forms of hydrometeors and delivered to the Earth's surface. Dry deposition involves the gravitational settling of magnesium-containing particles and the absorption of gaseous magnesium compounds onto surfaces. Occult deposition refers to the deposition of magnesium from fog and clouds, which can be a significant input in mountainous and coastal regions.
The relative importance of wet and dry deposition varies depending on the climate and proximity to source areas. In arid and semi-arid regions, dry deposition is often the dominant process, whereas in areas with higher precipitation, wet deposition plays a more significant role. Studies have shown that crustal particles, a primary source of atmospheric magnesium, are often associated with larger particles that have high dry deposition velocities.
The following data tables provide an overview of this compound deposition rates in various global settings, illustrating the influence of different sources and transport mechanisms.
Table 1: Wet and Dry Deposition of Magnesium Ions (Mg²⁺) in Amman, Jordan
| Month | Wet Deposition (mg/m²) | Dry Deposition (mg/m²) |
| January | 10.5 | 8.5 |
| February | 5.2 | 12.3 |
| March | 3.8 | 15.1 |
| April | 2.1 | 18.7 |
| May | 0.9 | 22.4 |
| June | 0.2 | 25.6 |
| July | 0.1 | 28.9 |
| August | 0.1 | 27.8 |
| September | 0.3 | 24.1 |
| October | 1.5 | 19.9 |
| November | 4.7 | 14.2 |
| December | 8.9 | 10.1 |
| Data derived from a study on atmospheric deposition of major and trace elements in Amman, Jordan. |
Table 2: Annual Mean Atmospheric this compound (Mg²⁺) Deposition in the United States (2000-2015)
| Region | Wet Deposition ( kg/ha/yr ) | Dry Deposition ( kg/ha/yr ) | Total Deposition ( kg/ha/yr ) |
| Northeast | 0.35 | 0.25 | 0.60 |
| Southeast | 0.55 | 0.45 | 1.00 |
| Midwest | 0.40 | 0.30 | 0.70 |
| South | 0.60 | 0.50 | 1.10 |
| West | 0.30 | 0.70 | 1.00 |
| Data synthesized from the National Atmospheric Deposition Program (NADP) for the 16-year period. |
Table 3: Estimated this compound (Mg²⁺) Deposition from Saharan Dust in the Mediterranean Region
| Location | Mean Annual Dust Deposition (g/m²/yr) | Estimated Mg²⁺ Deposition (g/m²/yr) |
| Lampedusa, Italy | 7.4 | 0.15 |
| Majorca, Spain | 4.5 | 0.09 |
| Corsica, France | 2.1 | 0.04 |
| Southern Alps | 1.0 | 0.02 |
| Estimated Mg²⁺ deposition is calculated assuming an average magnesium content of 2% in Saharan dust. |
Coordination Chemistry of Magnesium Ions
General Coordination Principles
The interaction of the magnesium ion with surrounding molecules, or ligands, is governed by fundamental principles of coordination chemistry. These principles, including coordination number, geometry, and the dynamics of ligand exchange, are crucial for understanding its biological roles.
Coordination Number and Geometry
The this compound predominantly exhibits a coordination number of six, meaning it typically binds to six ligand atoms. researchgate.netacs.orgmdpi.com This arrangement results in a highly symmetrical and stable octahedral geometry. mdpi.comresearchgate.netresearchgate.net While a coordination number of six is the most common, five-coordinate and, less frequently, four- and eight-coordinate magnesium ions have been observed in specific chemical environments, such as within certain minerals or organometallic compounds. researchgate.net In biological systems, however, the octahedral coordination is overwhelmingly favored. researchgate.netresearchgate.net The ligands are typically oxygen atoms from water molecules or organic molecules. mdpi.com The small ionic radius of Mg²⁺, combined with its charge, allows for a tight and ordered arrangement of these six ligands. mdpi.com
| Coordination Number | Geometry | Prevalence |
| 6 | Octahedral | Most common in biological systems |
| 5 | Distorted Bipyramidal | Less common |
| 4 | Tetrahedral | Rare |
| 8 | - | Very rare |
Hydration Shell Dynamics and Ligand Exchange
In aqueous solution, the this compound is surrounded by a highly structured hydration shell. The first, or inner, hydration shell consists of six water molecules arranged in a stable octahedral geometry. nih.govnih.gov This inner shell is, in turn, surrounded by a less ordered second hydration shell. nih.govnih.gov The high charge density of Mg²⁺ leads to strong ion-water interactions, making the first hydration shell particularly stable. nih.gov
The exchange of water molecules between the first hydration shell and the bulk solvent is a critical process that dictates the rate at which other ligands can bind to the this compound. nih.gov This ligand exchange is a relatively slow process for Mg²⁺ compared to other biologically relevant cations like Ca²⁺, Na⁺, and K⁺. cambridge.org The water exchange rate for Mg²⁺ is on the timescale of microseconds to milliseconds. researchgate.net
The mechanism of water exchange is generally considered to be dissociative in nature. nih.gov This process can occur through two main pathways: a direct mechanism where a water molecule from the second hydration shell directly replaces one in the first shell, and an indirect mechanism, which is more common, where a water molecule leaves the first shell, creating a transient five-coordinate intermediate, which is then filled by a molecule from the second shell. nih.govnih.gov The energy barrier for breaking the strong Mg²⁺-water bond is the primary factor controlling the rate of this exchange. nih.gov
Interaction with Bio-Relevant Ligands
The biological functions of magnesium ions are realized through their specific interactions with a variety of biomolecules. These interactions can be broadly categorized as either inner-sphere or outer-sphere coordination. In inner-sphere coordination, the ligand binds directly to the this compound, displacing one or more water molecules from the first hydration shell. In outer-sphere coordination, the hydrated this compound, [Mg(H₂O)₆]²⁺, interacts with the ligand through hydrogen bonds, without direct displacement of the inner-shell water molecules. nih.gov
Amino Acid and Peptide Complexation
Magnesium ions interact with amino acids and peptides primarily through their carboxylate and, to a lesser extent, their amino groups. The nature of this interaction can be either inner-sphere or outer-sphere. nih.gov
For amino acids with acidic side chains, such as aspartic acid and glutamic acid , the side-chain carboxylate group provides an additional and often preferred binding site. The coordination mode of aspartic acid can vary, acting as a monodentate, bidentate, or tridentate ligand depending on the specific conditions. mdpi.com Regardless of the ligand's denticity, the this compound typically maintains a six-coordinate, octahedral geometry. mdpi.com
In the case of peptides, such as the tripeptide triglycine (B1329560) , magnesium has been shown to form a six-coordinate octahedral complex. The triglycine ligand can act as a tetradentate ligand, binding through the N-terminal amino group, two deprotonated amide nitrogens, and a carboxylate oxygen. The remaining two coordination sites are filled by water molecules. nih.gov
| Ligand | Coordination Mode | Key Features |
| Glycine | Inner-sphere, bidentate | Forms a stable five-membered ring. |
| Aspartic Acid | Inner/Outer-sphere, mono/bi/tridentate | Coordination varies with conditions. |
| Triglycine | Inner-sphere, tetradentate | Binds via N-terminal, amide, and carboxylate groups. |
Nucleotide and Nucleic Acid Binding Motifs
The interaction of magnesium ions with nucleotides, particularly adenosine (B11128) triphosphate (ATP) , is fundamental to cellular bioenergetics. Mg²⁺ is essential for stabilizing the negative charges on the phosphate (B84403) chain of ATP and facilitating its enzymatic reactions. nih.gov The biologically active form of ATP is typically the MgATP complex. acs.org Magnesium coordinates to the oxygen atoms of the phosphate groups. The most common coordination involves the β- and γ-phosphates, forming a stable six-membered ring. researchgate.net There is also evidence that the α-phosphate can be involved in the coordination, leading to a complex where Mg²⁺ interacts with all three phosphate groups. nih.gov The interaction with adenosine diphosphate (B83284) (ADP) is similar, with Mg²⁺ coordinating to the α- and β-phosphates. nih.govnih.gov
In nucleic acids like RNA , magnesium ions play a critical role in their folding and function. oup.com Mg²⁺ can interact with RNA through both inner-sphere and outer-sphere coordination. researchgate.net
Outer-sphere coordination is the most common mode, where the fully hydrated [Mg(H₂O)₆]²⁺ ion interacts with the phosphate backbone and nucleobases via hydrogen bonds. This helps to screen the electrostatic repulsion between the negatively charged phosphate groups, allowing the RNA to fold into its complex three-dimensional structure. researchgate.net
Inner-sphere coordination involves the direct binding of Mg²⁺ to specific sites on the RNA molecule, displacing water from its first hydration shell. These interactions are more specific and often crucial for the catalytic activity of ribozymes. The primary ligands for inner-sphere coordination are the non-bridging phosphate oxygen atoms. researchgate.net Direct coordination to nucleobase atoms, particularly the N7 of guanine, can also occur and is important in specific structural motifs. researchgate.net
Several conserved Mg²⁺ binding motifs have been identified in RNA structures, including the "10-membered-ring" motif, where the this compound is coordinated by two adjacent phosphates in the sugar-phosphate backbone. nih.gov
Protein Binding Sites and Mechanistic Insights
Magnesium ions are essential cofactors for a vast number of enzymes and play a significant structural role in many proteins. nih.gov The binding sites for Mg²⁺ in proteins are typically less specific than those for other divalent cations like Zn²⁺ or Ca²⁺. nih.gov These sites usually involve coordination to three or fewer direct ligands from the protein, which are typically oxygen atoms from the carboxylate side chains of aspartate or glutamate (B1630785) residues, or the carbonyl oxygen of the protein backbone. mdpi.comnih.gov The remaining coordination sites of the octahedral magnesium are filled by water molecules. nih.gov
In a mechanistic capacity, Mg²⁺ is famously involved in enzymes that utilize ATP, such as kinases and DNA polymerases. researchgate.netnyu.edu In these enzymes, one or more magnesium ions in the active site play several key roles:
Substrate positioning and activation: Mg²⁺ binds to the phosphate groups of ATP, neutralizing their negative charge and orienting the nucleotide for nucleophilic attack. nih.gov
Enhancing the nucleophilicity of attacking groups: By coordinating to a water molecule, Mg²⁺ can lower its pKa, making it a better nucleophile (as a hydroxide (B78521) ion) for hydrolysis reactions.
Stabilizing the transition state: The electrostatic interactions between Mg²⁺ and the negatively charged transition state during phosphoryl transfer reactions help to lower the activation energy of the reaction. nih.gov
A common motif in many DNA and RNA polymerases is the "two-metal-ion mechanism," where two closely spaced magnesium ions are coordinated by conserved acidic residues (typically aspartates) in the active site. nyu.eduoup.com These two ions work in concert to facilitate the nucleotidyl transfer reaction. One metal ion activates the 3'-hydroxyl group of the primer, while the other binds to and stabilizes the incoming deoxynucleoside triphosphate (dNTP). nyu.edu
Furthermore, magnesium ions can play a purely structural role, stabilizing the tertiary and quaternary structures of proteins. For example, in the large ribosomal subunit, numerous magnesium ions are involved in neutralizing charge repulsion and bridging different domains of the rRNA, which is essential for maintaining the ribosome's complex architecture. researchgate.net
Synthetic Magnesium Coordination Complexes
The development of synthetic coordination complexes of magnesium ions is a continually evolving field of study, driven by the desire to create molecules with specific selectivities and reactivities. These synthetic complexes are crucial for a variety of applications, from fluorescent probes for biological imaging to catalysts in organic synthesis. The design principles for these complexes are rooted in the fundamental coordination chemistry of the this compound.
Design and Synthesis of Selective Ligands
The selective binding of magnesium ions in the presence of other biologically relevant cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺), presents a significant chemical challenge. The design of ligands with high affinity and selectivity for Mg²⁺ is guided by several key principles of coordination chemistry.
A primary consideration is the hard and soft acids and bases (HSAB) theory. As a hard Lewis acid, the Mg²⁺ ion preferentially coordinates with hard Lewis bases, which are typically small, highly electronegative donor atoms. Consequently, ligands designed for magnesium often feature oxygen- and nitrogen-based donor groups, such as carboxylates, phosphates, and amines.
The denticity of the ligand, or the number of donor atoms that can bind to the metal ion, is another critical factor. High-denticity ligands, such as aminocarboxylates like APTRA (o-aminophenol-N,N,O-triacetic acid), tend to form highly stable complexes with divalent cations. However, they often exhibit a higher affinity for Ca²⁺ and Zn²⁺ than for Mg²⁺. Conversely, ligands with lower denticity, such as β-keto acids, can offer better selectivity for Mg²⁺. This improved selectivity arises in part from the smaller ionic radius of Mg²⁺ compared to Ca²⁺, which can favor coordination with less sterically demanding, lower-denticity ligands. However, a potential complication with low-denticity ligands is the formation of ternary complexes with other species in solution. acs.org
The chelate ring size also plays a crucial role in determining selectivity. The formation of six-membered chelate rings is generally favored for Mg²⁺ over the more common five-membered rings, which tend to bind Ca²⁺ more strongly. This preference is attributed to the difference in the ionic radii of the two cations. Recent research has also explored aminophosphinate-based ligands, where the longer bond lengths and smaller bite angles can enhance selectivity for Mg²⁺. nih.govescholarship.org
The synthesis of these selective ligands often involves multi-step organic reactions to construct a scaffold that presents the donor atoms in a pre-organized geometry for optimal binding to the this compound.
Stability Constants and Thermodynamic Considerations
The stability of a magnesium coordination complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The determination of these constants is essential for understanding the behavior of these complexes in various applications.
The table below presents the stability constants for several common synthetic ligands with magnesium and, for comparison, calcium. These values highlight the challenge of achieving high Mg²⁺ selectivity.
| Ligand | Log K (Mg²⁺) | Log K (Ca²⁺) |
| EDTA | 8.7 | 10.6 |
| EGTA | 5.2 | 11.0 |
| DTPA | 9.3 | 10.8 |
| TTHA | 7.8 | 10.2 |
| NTA | 5.4 | 6.4 |
Data sourced from IUPAC Stability Constants Database.
The thermodynamic profile of complex formation provides deeper insight into the driving forces behind binding. The Gibbs free energy change (ΔG) of complexation is related to the stability constant and is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.
ΔG = -RTlnK = ΔH - TΔS
For the complexation of Mg²⁺ with the dichloromethylenediphosphonate (clodronate) ligand, thermodynamic parameters have been determined. The formation of the ML²⁻ and MHL⁻ species was studied, and the enthalpies of formation for these complexes were obtained through calorimetric measurements. escholarship.org
In many cases, the binding of Mg²⁺ is entropically driven. For instance, with the APTRA ligand, there is a significant enthalpic penalty for Mg²⁺ binding compared to Ca²⁺, but this is overcome by a large favorable entropic gain. This entropic advantage is often attributed to the release of a greater number of water molecules from the hydration sphere of the smaller, more highly charged Mg²⁺ ion upon complexation. acs.org
Role in Catalysis
Magnesium ions, and their coordination complexes, play a significant role in catalysis, participating in a wide array of chemical transformations. Their function as Lewis acids is central to their catalytic activity, enabling them to activate substrates and stabilize transition states.
Homogeneous and Heterogeneous Catalytic Systems
Homogeneous Catalysis
In homogeneous catalysis, magnesium complexes have emerged as effective catalysts for a variety of organic reactions. Their low cost and low toxicity make them attractive alternatives to transition metal catalysts.
Polymerization: Magnesium complexes are utilized as catalysts for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. worktribe.com
Hydrogenation and Semihydrogenation: Recently, magnesium pincer complexes have demonstrated remarkable catalytic activity in the semihydrogenation of internal alkynes to Z-alkenes and the hydrogenation of alkenes. figshare.com These reactions proceed with high yields and selectivities.
Hydrofunctionalization: Magnesium-based catalysts are also employed in hydroamination, hydrophosphination, and hydrosilylation reactions. nih.gov
Dehydrocoupling: The dehydrocoupling of amines and silanes can be catalyzed by magnesium complexes. nih.gov
Cyanosilylation and Hydroboration: Magnesium complexes have been shown to catalyze the cyanosilylation and hydroboration of aldehydes. nih.gov
Heterogeneous Catalysis
In heterogeneous catalysis, magnesium-containing materials, particularly magnesium oxide (MgO), are widely used, often as catalyst supports. The basic properties of MgO make it a suitable support for various metal catalysts. chemistryviews.org
Haber-Bosch Process: Magnesium oxide is a component of the iron-based catalyst used in the Haber-Bosch process for ammonia (B1221849) synthesis. rsc.org
Biodiesel Production: Due to its basicity, MgO is an effective heterogeneous catalyst for the transesterification of oils to produce biodiesel. chemistryviews.org
Hydroxylation: Magnesium ferrite (B1171679) (MgFe₂O₄) has been employed as a catalyst for the hydroxylation of phenol. researchgate.net
This compound-Dependent Reaction Mechanisms
The catalytic role of the this compound is intimately linked to its ability to coordinate with substrates and facilitate specific reaction pathways.
Lewis Acid Catalysis: In many reactions, the Mg²⁺ ion acts as a Lewis acid, coordinating to a carbonyl oxygen or other electron-rich center. This coordination polarizes the bond, making the substrate more susceptible to nucleophilic attack. This mechanism is operative in reactions such as the Paal-Knorr cyclization catalyzed by magnesium diiodide. researchgate.net
Stabilization of Transition States: Magnesium ions can stabilize negatively charged transition states. For example, in the enolization of keto-compounds, Mg²⁺ can complex with the developing enolate, lowering the activation energy of the reaction. acs.org
Metal-Ligand Cooperation (MLC): In the context of magnesium pincer complexes, a mechanism involving metal-ligand cooperation has been proposed for the activation of H₂. This involves the reversible dearomatization and aromatization of the pincer ligand, which facilitates the heterolytic cleavage of the H-H bond. A magnesium hydride intermediate is formed, which is the active catalytic species in the subsequent hydrogenation or semihydrogenation of the substrate. figshare.com
Fenton-like Reactions: Magnesium(II)-bicarbonate complexes have been shown to catalyze Fenton-like reactions, activating hydrogen peroxide to generate reactive oxygen species. The proposed mechanism involves the formation of a magnesium-peroxo-bicarbonate complex, which then decomposes to produce radicals. alfachemic.com
ATP Hydrolysis: In biological systems and model studies, Mg²⁺ plays a crucial role in the hydrolysis of ATP. The this compound coordinates to the phosphate groups of ATP, neutralizing the negative charge and making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. consensus.app
Theoretical and Computational Studies of Magnesium Ions
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules, offering a dynamic view of processes involving magnesium ions. By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each particle over time, revealing detailed information about structural and kinetic properties.
Ion Solvation and Hydration Shell Characterization
MD simulations have been extensively used to characterize the solvation of Mg²⁺, particularly its interaction with water molecules in aqueous solutions. These studies consistently show that Mg²⁺ is strongly hydrated, forming a well-defined and stable first hydration shell.
Structure of Hydration Shells : Classical and ab initio MD simulations reveal that the first hydration shell of Mg²⁺ is extremely stable and typically consists of six water molecules arranged in a rigid octahedral geometry. acs.orgnih.gov The Mg-O bond distance for these inner-shell water molecules is consistently found to be around 2.10 Å. acs.org The structure of the second hydration shell is more complex and has been a subject of debate. Some studies suggest it is softened due to the competition between ion-water interactions and hydrogen bonding between water molecules. acs.org The lifetime of water molecules in the first solvation shell is significantly long, on the order of hundreds of picoseconds, indicating very slow water exchange with the bulk solvent. nih.govrochester.edu
Coordination in Different Solvents : In solvents other than water, such as methanol, MD simulations also show a coordination number of 6. acs.org In dimethoxyethane (DME), a solvent relevant for magnesium batteries, Mg²⁺ ions form stable solvates with approximately three DME molecules. acs.org
Influence of Counter-ions : The presence of counter-ions, like chloride (Cl⁻) or nitrate (B79036) (NO₃⁻), can influence the hydration structure, particularly the second shell. MD simulations of Mg(NO₃)₂ solutions show that the strong electric field of Mg²⁺ extends beyond its first hydration shell, affecting the dynamics of water molecules further away. nih.gov Similarly, simulations of Mg²⁺/Cl⁻ pairs in water suggest that the chloride anion has a notable effect on the water exchange rates in the second hydration shell of the magnesium ion. psu.edu
| Property | Finding | Reference |
|---|---|---|
| First Shell Coordination Number (Water) | 6 (Octahedral) | acs.orgrochester.edu |
| First Shell Mg-O Distance (Water) | ~2.10 Å | acs.org |
| First Shell Water Lifetime | Hundreds of picoseconds | rochester.edu |
| First Shell Coordination Number (Methanol) | 6 | acs.org |
| Second Shell Structure (Water) | Softened and less defined compared to the first shell | acs.org |
Ion Transport and Diffusion Modeling
Understanding the transport and diffusion of Mg²⁺ is critical for applications such as batteries and biological ion channels. MD simulations provide a means to model these dynamic processes at the nanoscale.
Diffusion in Solids : For magnesium rechargeable batteries, the slow diffusion of Mg²⁺ in solid-state cathode materials is a major challenge. MD simulations are used to calculate diffusion coefficients and activation energies for Mg²⁺ migration. For instance, in the potential cathode material MgFeSiO₄, MD simulations predicted a diffusion coefficient (D_Mg) of 10⁻⁹ cm²/s and an activation energy of 0.79 eV, suggesting favorable kinetics. semanticscholar.org
Cooperative Transport Mechanisms : In certain layered materials like BiOCl, simulations have revealed a cooperative motion of Mg²⁺ and Cl⁻ ions, where the formation of an MgCl⁺ complex facilitates faster transport than the bare Mg²⁺ ion. osti.gov This "anion-shielding" effect reduces the strong polarization induced by the divalent cation, enhancing its mobility. osti.gov
Transport Through Nanopores : Atomistic simulations have been employed to study the separation of Mg²⁺ and Li⁺ using graphene-based nanopores. These studies show that the dehydration of the ion's second hydration shell is a key factor. Mg²⁺, despite its smaller bare radius, has a larger hydrated radius and experiences a different energy barrier when passing through the pore compared to Li⁺, a phenomenon that can be exploited for selective ion transport. researchgate.net All-atom MD simulations of ion transport through a metal-organic framework (UiO-66-(NH₂)₂) showed that Mg²⁺ failed to penetrate the bulk of the material, while Li⁺ could, highlighting a potential mechanism for separation based on the stability of the respective hydration clusters. hanyang.ac.kr
| Host Material | Activation Energy (eV) | Computational Method | Reference |
|---|---|---|---|
| MgFeSiO₄ (Olivine) | 0.79 | MD | semanticscholar.org |
| TiS₂ (Layered) | >1.06 | DFT | escholarship.org |
| TiSe₂ (Layered) | 0.65 | DFT | escholarship.org |
| Ti₂S₄ (Spinel) | 0.55 - 0.62 | DFT | escholarship.org |
Biomolecular Interaction Dynamics (e.g., protein, nucleic acid binding)
Magnesium ions are essential for the structure and function of many biomolecules, particularly nucleic acids like RNA. MD simulations are a key tool for investigating the specific roles of Mg²⁺ in these complex systems.
RNA Folding and Stabilization : Mg²⁺ ions play a crucial role in stabilizing the intricate three-dimensional structures of RNA molecules by neutralizing the negatively charged phosphate (B84403) backbone. oup.com MD simulations have shown that Mg²⁺ ions can bind to RNA in different ways: as "inner-sphere" ions that form direct coordinate bonds with RNA atoms, or as "outer-sphere" ions that interact via an intervening water molecule. oup.com
Competitive Ion Binding : In a cellular environment, Mg²⁺ competes with more abundant monovalent ions like sodium (Na⁺). MD simulations have been used to study this competitive binding, revealing that the preference for Mg²⁺ over Na⁺ depends on the nucleic acid's structure, surface charge density, and the relative ion concentrations. nih.gov
Specific Functional Roles : Extensive MD simulations of the SAM/SAH riboswitch have identified specific, crucial roles for individual Mg²⁺ ions. nih.govbiorxiv.org For example, simulations revealed that six inner-shell Mg²⁺ ions pre-organize a binding groove for the ligand, while another unique Mg²⁺ ion helps maintain a specific conformation required for regulating gene expression. nih.govbiorxiv.org These studies highlight that Mg²⁺ is not just a generic stabilizer but an active participant in biomolecular function.
Force Field Development : A significant challenge in simulating Mg²⁺-biomolecule interactions is the accuracy of the force fields used. Standard force fields often underestimate the Mg²⁺-water exchange rate by several orders of magnitude. researchgate.net Researchers have developed new parameter sets for Mg²⁺ to better reproduce experimental kinetic data for both Mg²⁺-water and Mg²⁺-phosphate binding, leading to more accurate simulations of these vital biological processes. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying chemical bonding, reaction energies, and electronic properties. For magnesium ions, DFT provides fundamental insights into the nature of its interactions.
Electronic Structure and Bonding Analysis
DFT calculations can map the distribution of electrons in a system, providing a detailed picture of bonding and charge distribution.
Solvation and Bonding : DFT studies on the solvation of Mg²⁺ by carbonate solvents, relevant for battery electrolytes, have analyzed the electronic structure of the resulting complexes. nih.gov Methods like Natural Bond Orbital (NBO) analysis reveal the extent of charge transfer from the solvent molecules to the Mg²⁺ ion and identify the specific orbitals involved in the bonding. nih.gov These analyses show that the interactions between Mg²⁺ and carbonate solvents are strong attractive interactions that significantly affect the electronic states of the solvent molecules. nih.gov
Properties of Doped Materials : DFT has been used to investigate the electronic properties of materials doped with magnesium. For example, calculations on Mg-doped FePS₃ showed that doping can alter the material's electronic conductivity, changing it from non-metallic to metallic depending on the substitution site. researchgate.net In another study, DFT calculations indicated that nitrogen doping in NiSe₂ could improve electrical conductivity and provide more adsorption sites for Mg²⁺, enhancing its performance as a battery cathode. nih.gov
Analysis of MgO : For the fundamental compound magnesium oxide (MgO), DFT calculations have been used to determine its electronic band structure. These studies show that the valence band is mainly composed of oxygen 2p orbitals, while the conduction band has contributions from magnesium 3s and oxygen 2s/2p orbitals. mdpi.com
Prediction of Binding Energies and Activation Barriers
One of the major strengths of DFT is its ability to accurately calculate the energies of different molecular configurations, allowing for the prediction of binding energies and the energy barriers of chemical reactions.
Ligand Binding Energies : DFT has been employed to calculate the binding energies of Mg²⁺ with various ligands, including water, acetone, and N-methylacetamide. researchgate.net These calculations provide a quantitative measure of the strength of the ion-ligand interaction, which is crucial for understanding solvation thermodynamics. For example, calculations at the B3LYP/6-311+G(d,p) level have been used to determine the dissociation energies for Mg²⁺ complexes. researchgate.net
Reaction Activation Barriers : In catalysis, DFT is used to map the energy profile of a reaction pathway, identifying the transition state and calculating the activation barrier. For the hepatitis delta virus (HDV) ribozyme, a catalytic RNA, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations using DFT for the QM region have been performed to study the self-cleavage reaction. rsc.org These calculations showed that a partially hydrated Mg²⁺ ion in the active site can act as a general base, and the calculated activation barriers were in a feasible range (14.2 to 21.9 kcal/mol), supporting its direct role in the catalytic mechanism. rsc.org
Ion Diffusion Barriers in Solids : DFT is a primary tool for predicting the energy barriers for ion migration in solid-state materials. For potential battery cathodes, DFT calculations are used to compute the activation energy for Mg²⁺ diffusion. For example, the migration barrier for Mg²⁺ in layered TiS₂ was calculated to be over 1.06 eV, while in spinel Ti₂S₄ it was found to be between 0.55 and 0.62 eV, explaining the better performance of the spinel structure. escholarship.org Such calculations are essential for the computational screening and rational design of new electrode materials. escholarship.org
| System/Process | Calculated Value | Type of Energy | Reference |
|---|---|---|---|
| HDV Ribozyme Self-Cleavage | 14.2 - 21.9 kcal/mol | Activation Barrier | rsc.org |
| CO Adsorption on MgO(001) | -21.2 ± 0.5 kJ/mol | Adsorption Energy | researchgate.net |
| H₂O Adsorption on MgO(001) | -53.7 ± 4.2 kJ/mol | Adsorption Energy | researchgate.net |
| Mg²⁺ Dissociation from s8r Zeolite Site | -4.89 eV | Interaction Energy | researchgate.net |
Material Stability and Intercalation Energy Computations
Theoretical and computational methods, particularly density functional theory (DFT), are crucial for evaluating the potential of materials to be used in magnesium-ion technologies, such as rechargeable batteries. These studies provide fundamental insights into the stability of host materials and the energetics of this compound (Mg²⁺) intercalation, a key process for battery function.
A significant challenge in the development of magnesium-ion batteries is the strong electrostatic interaction between the divalent Mg²⁺ ion and the host lattice, which can impede its diffusion and insertion. Computational studies help to identify materials with structural and chemical properties that can overcome this hurdle. For instance, first-principles calculations have been used to explore thermodynamically stable, layered oxides as potential cathodes. One study on K₀.₅MnO₂ demonstrated that its enlarged layer spacing could decrease the migration energy barrier for Mg²⁺. rsc.org This suggests that pre-intercalating a host material with certain ions to expand the interlayer distance can be a viable strategy to enhance Mg²⁺ mobility.
Intercalation energy computations are essential for predicting the voltage and capacity of a battery. These calculations determine the energy change when a this compound is inserted into a host material. For example, in a computational study of MoS₂, it was found that while the material is energetically and dynamically stable for accommodating Mg²⁺ ions, the co-intercalation of chlorides is effective in opening up the inter-layer spacing. rsc.org This modification leads to significantly enhanced transport of the active ions and a higher capacity. rsc.org
Furthermore, DFT computations have been instrumental in understanding the Mg²⁺ storage mechanism in various materials. In a study of NaV₂O₂(PO₄)₂F/rGO, DFT calculations revealed that Mg²⁺ ions preferentially migrate along a specific crystallographic direction. researchgate.net This type of detailed information is invaluable for designing electrode materials with optimized ion transport pathways.
The table below summarizes key findings from computational studies on different materials for this compound intercalation.
| Host Material | Computational Method | Key Findings |
| K₀.₅MnO₂ | First-principles calculations | Enlarged layer spacing reduces the Mg²⁺ migration energy barrier. rsc.org |
| MoS₂ | Theoretical simulation | Co-intercalation of chlorides enhances ion transport and increases capacity. rsc.org |
| NaV₂O₂(PO₄)₂F/rGO | Density Functional Theory (DFT) | Mg²⁺ ions exhibit preferential migration along the 'a' direction. researchgate.net |
| Xerogel-V₂O₅ | First-principles calculations | Co-intercalation of Mg²⁺ and H₂O is possible, with water molecules shielding the Mg²⁺ charge to improve mobility. rsc.org |
These computational approaches not only explain experimental observations but also guide the rational design of new materials with improved performance for magnesium-ion applications.
Force Field Development and Refinement for Magnesium Ions
Classical molecular dynamics (MD) simulations are a powerful tool for studying the behavior of magnesium ions in complex biological and material systems over time scales that are inaccessible to quantum mechanical methods. The accuracy of these simulations, however, is critically dependent on the quality of the force field, which is a set of parameters that describes the potential energy of the system. Due to the high charge density of the Mg²⁺ ion, developing accurate force fields has been a significant challenge.
Standard force fields, often based on a simple 12-6 Lennard-Jones potential, have shown considerable shortcomings in describing the properties of Mg²⁺. nih.gov The strong polarizing effect of Mg²⁺ on its environment is a key factor that is not adequately captured by these simpler models. uni-frankfurt.de This has led to the development of more sophisticated force fields that implicitly or explicitly account for polarization effects.
One approach to refining magnesium force fields is to parameterize them against a wide range of experimental data. This includes thermodynamic properties like the hydration free energy and structural properties such as the radius of the first hydration shell and the coordination number. github.com For instance, two sets of force field parameters, microMg and nanoMg, have been developed for use with the TIP3P water model. github.com Both are optimized to reproduce key solution properties. github.com The microMg force field also matches the experimental water exchange rate on the microsecond timescale, while nanoMg accelerates this exchange to the nanosecond timescale, which can be useful for enhancing sampling in simulations. nih.govgithub.com
Another strategy involves the development of reactive force fields (ReaxFF), which can model chemical reactions. For magnesium, ReaxFF parameters have been developed for aqueous solutions and for interfaces between minerals and water. rsc.orgrsc.org In these models, the charge of the this compound is typically fixed due to its highly ionic nature, while its interactions with other atoms are described by a combination of Coulomb, Lennard-Jones, and Buckingham potentials. rsc.orgrsc.org These force fields are parameterized against data from various crystal structures, such as brucite and magnesite, as well as the binding energies of water to Mg²⁺. rsc.orgrsc.org
The table below provides an overview of some developed force fields for magnesium ions and their key characteristics.
| Force Field Name/Type | Key Features | Optimized for/Tested with |
| microMg and nanoMg | Optimized for thermodynamic and structural properties in aqueous solution. github.com microMg reproduces experimental water exchange rates, while nanoMg accelerates them. nih.govgithub.com | TIP3P, SPC/E, TIP3P-fb, TIP4P/2005, TIP4P-Ew, and TIP4P-D water models; nucleic acid interactions. nih.govgithub.com |
| Mg/C/O/H ReaxFF | Reactive force field capable of modeling chemical reactions. rsc.orgrsc.org Uses a fixed charge for magnesium. rsc.orgrsc.org | Aqueous solutions and mineral-water interfaces (e.g., forsterite, brucite). rsc.orgrsc.org |
| 12-6-4 Type Force Fields | Includes an additional r⁻⁴ term to better model ion-induced dipole interactions, improving the description of polarization. | Used in simulations with software that supports this potential, such as AMBER. nih.gov |
The continuous development and refinement of force fields are crucial for improving the accuracy of molecular dynamics simulations involving magnesium ions, enabling more reliable predictions of their behavior in diverse and complex environments.
Multiscale Modeling Approaches in Complex Systems
Many phenomena involving magnesium ions span multiple length and time scales, making them challenging to study with a single computational method. Multiscale modeling addresses this by combining different theoretical approaches, each suited for a specific scale, to provide a more comprehensive understanding of the system's behavior. acs.orgethz.ch This hierarchical approach can range from quantum mechanics (QM) for describing electronic-level interactions to classical molecular dynamics (MD) for simulating the movement of atoms and molecules, and even to continuum models for macroscopic properties. acs.org
A common multiscale technique is the hybrid quantum mechanics/molecular mechanics (QM/MM) method. In this approach, a small, chemically active region of the system (e.g., a this compound and its immediate binding partners) is treated with high-accuracy QM methods, while the surrounding environment is modeled using more computationally efficient MM force fields. acs.org This allows for the detailed study of processes like ion binding and catalysis, where electronic effects are important, within the context of a larger, more realistic environment.
In the context of materials science, multiscale modeling can connect the atomic-scale behavior of magnesium ions to the macroscopic properties of a material. For example, MD simulations can be used to study the deposition of nanoparticles on a substrate, with the interaction potentials being derived from QM/MM calculations. researchgate.net This approach has been used to study the interaction of sodium nanoparticles with a magnesium oxide surface. researchgate.net
Multiscale modeling is also being applied to understand and predict the performance of complex systems like mechanical drives, where surface interactions at the micro- and meso-scales influence the macroscopic behavior and lifetime of the system. mdpi.com While not directly focused on the this compound itself, these frameworks for coupling microscopic surface properties to macroscopic system dynamics are relevant for understanding the performance of magnesium-based alloys and components. mdpi.com
The development of advanced software, such as MBN Explorer, facilitates multiscale simulations of complex systems, including those containing magnesium. researchgate.net These tools integrate various methodologies, such as irradiation-driven molecular dynamics, which can simulate the effects of radiation on molecular systems, a process where magnesium's interactions could be critical. researchgate.net
The table below outlines the different scales and corresponding modeling techniques that can be integrated in a multiscale approach for studying systems with magnesium ions.
| Scale | Typical Phenomena | Modeling Techniques |
| Quantum/Electronic | Bond breaking/formation, charge transfer, electronic polarization | Density Functional Theory (DFT), ab initio methods |
| Atomic/Molecular | Ion solvation, diffusion, conformational changes, crystal lattice vibrations | Classical Molecular Dynamics (MD), Monte Carlo (MC) |
| Mesoscopic | Grain growth, phase separation, nanoparticle assembly | Phase-field models, Kinetic Monte Carlo |
| Macroscopic/Continuum | Material stress-strain, heat transfer, fluid dynamics | Finite Element Method (FEM), Continuum electrodynamics |
By bridging these different scales, multiscale modeling provides a powerful framework for gaining a holistic understanding of the role and behavior of magnesium ions in complex chemical, biological, and material systems.
Industrial and Biotechnological Applications of Magnesium Ions
Energy Storage Technologies
Magnesium-ion batteries (MIBs) have emerged as a promising alternative to lithium-ion batteries (LIBs), driven by the natural abundance of magnesium, its higher theoretical volumetric capacity (3833 mAh cm⁻³ for Mg vs. 2062 mAh cm⁻³ for Li), and the non-dendritic nature of magnesium metal deposition, which enhances safety. researchgate.netfrontiersin.org However, the development of commercially viable MIBs is contingent on overcoming significant challenges related to the strong electrostatic interactions of the divalent Mg²⁺ ion with host materials and electrolytes. dlr.de
Magnesium-Ion Battery Cathode Materials Research
The high charge density of Mg²⁺ leads to strong interactions with the cathode host lattice, resulting in slow diffusion kinetics and limiting the choice of suitable cathode materials. dlr.deresearchgate.net Research is focused on developing materials that can facilitate reversible and efficient Mg²⁺ intercalation and deintercalation.
Transition Metal Oxides: Materials like manganese dioxide (MnO₂) and vanadium pentoxide (V₂O₅) have been extensively studied. tandfonline.comsciencedaily.com Different polymorphs of MnO₂ have been investigated to understand how their crystal structures affect magnesium storage. researchgate.net For instance, nanostructured MnO₂ materials, such as nanosized α-MnO₂ and MnO₂/CNT composites, have shown promising reversible capacities and good capacity retention. acs.org A novel cathode material with a spinel structure, Mg₁.₃₃V₁.₅₇Mn₀.₁O₄, has demonstrated a high discharge capacity, attributed to its stable crystal structure and significant charge compensation by vanadium. sciencedaily.com
Transition Metal Sulfides: Chevrel phase compounds, particularly Mo₆S₈, are considered benchmark cathode materials for MIBs due to their ability to allow for relatively fast Mg²⁺ diffusion. dlr.detandfonline.com Other sulfides like titanium disulfide (TiS₂) and molybdenum disulfide (MoS₂) have also been explored, though they often exhibit poor reversibility. tandfonline.com
Organic Materials: Organic compounds are attractive cathode candidates due to their production from abundant resources. frontiersin.org Their main drawback is a low volumetric energy density, which can be offset by the high volumetric capacity of a magnesium metal anode. frontiersin.org A significant challenge is the dissolution of these organic molecules into the electrolyte, which leads to rapid capacity fade. frontiersin.org
Interactive Data Table: Performance of Selected Cathode Materials for MIBs
| Cathode Material | Type | Reported Performance Metric | Reference |
| Mg₁.₃₃V₁.₅₇Mn₀.₁O₄ | Spinel Oxide | High discharge capacity | sciencedaily.com |
| Mo₆S₈ | Chevrel Phase Sulfide | Benchmark material, good Mg²⁺ mobility | dlr.detandfonline.com |
| α-MnO₂ (nanosized) | Manganese Oxide | Promising reversible capacity | acs.org |
| Sulfur (S) | Non-metal | High theoretical gravimetric capacity (1672 mAh/g) | frontiersin.org |
| Polyimide | Organic | >2000 cycles in aqueous electrolyte | frontiersin.org |
Electrolyte Development for Magnesium-Ion Batteries (Organic, Aqueous, Solid-State)
The development of suitable electrolytes is a critical hurdle for MIBs. An ideal electrolyte must exhibit a wide electrochemical stability window, good ionic conductivity, and compatibility with both the anode and cathode. researchgate.netnih.gov A major challenge has been the tendency of many electrolytes to form a passivation layer on the magnesium anode surface, which blocks Mg²⁺ transport. nih.govfrontiersin.org
Organic Electrolytes: These are the most explored type of electrolytes for MIBs. researchgate.net Early research utilized Grignard reagents in ether-based solvents, but these are often corrosive and have a limited stability window. nih.gov More recent developments focus on non-nucleophilic electrolytes, such as those based on magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) salts, which offer better stability. researchgate.net However, even these can present issues like ion pairing, which affects transport properties. dlr.de
Aqueous Electrolytes: Aqueous electrolytes offer advantages in terms of high ionic conductivity, safety, and low cost. researchgate.netnih.gov Their primary limitation is a narrow electrochemical stability window, which restricts the operating voltage of the battery. nih.gov
Solid-State Electrolytes: Solid-state electrolytes are considered a promising solution to enhance the safety and energy density of MIBs. researchgate.netnih.gov However, achieving high Mg²⁺ ionic conductivity at room temperature is extremely challenging due to the sluggish mobility of the divalent ions within a solid lattice. nih.govfrontiersin.org Research in this area includes materials like magnesium borohydrides and phosphate-based conductors, though ionic conductivities remain relatively low compared to their liquid counterparts. nih.gov
Anode Material Engineering for Magnesium-Ion Batteries
While a pure magnesium metal anode offers a high theoretical capacity, its practical application is hindered by the formation of an ion-blocking passivation layer when used with many conventional electrolytes. researchgate.netsemanticscholar.org This has spurred research into alternative anode materials.
Alloy Anodes: Elements from groups IIIA, IVA, and VA of the periodic table can form alloys with magnesium. researchgate.net Tin (Sn) and Bismuth (Bi) are particularly promising. asme.org For example, Sn can deliver a high theoretical capacity of 903 mAh/g, but it suffers from significant volume expansion during magnesiation, which can lead to pulverization of the anode. asme.org Nanostructuring, such as using β-SnSb nanoparticles, is a strategy being explored to mitigate this issue and improve cycling stability. acs.org
Insertion Anodes: Similar to cathodes, some materials can host Mg²⁺ through an insertion mechanism. However, the strong interaction of Mg²⁺ with the host lattice makes this process difficult. researchgate.net
Ductile Magnesium Alloys: To address the brittleness of pure magnesium, which makes manufacturing thin foils difficult, researchers are computationally screening doping elements. dtu.dk Elements like Yttrium (Y) and Neodymium (Nd) have been identified as potentially beneficial, as they can enhance ductility without migrating to the surface and interfering with the electrochemical processes. dtu.dk
Computational Design and Optimization of Battery Components
Computational methods, particularly Density Functional Theory (DFT), play a crucial role in accelerating the design and discovery of new materials for MIBs. dlr.de These tools allow researchers to predict material properties and understand fundamental processes at the atomic level.
Electrolyte Design: Computational chemistry is used to design new salt anions with improved properties. For example, by performing chemical variations on the TFSI anion, new candidates have been proposed that are more stable against reduction while maintaining good performance. researchgate.netlbl.gov Simulations help elucidate solvation structures and the dynamics of Mg²⁺ ions in different electrolyte formulations. researchgate.net
Electrode Material Screening: First-principles calculations are employed to screen potential anode and cathode materials. asme.orgresearchgate.net These calculations can predict properties such as theoretical capacity, average open-circuit potential, and ion diffusion barriers. asme.org For instance, simulations have identified two-dimensional metal borides (MBenes) like Cr₂B₂ as competitive anode materials. asme.org Similarly, computational studies help understand the limitations of existing cathode materials and guide the design of new structures with improved Mg²⁺ mobility. dlr.de
Biotechnological Processes
Magnesium ions are indispensable in biotechnology, acting as a key regulatory cation that influences cell growth, metabolism, and the efficiency of various bioprocesses. nih.gov The availability of Mg²⁺ in fermentation media can dramatically affect the metabolic output of microorganisms. nih.gov
Microbial Fermentation Optimization (e.g., Yeast Performance, Ethanol (B145695) Production)
In microbial fermentation, particularly for ethanol production using the yeast Saccharomyces cerevisiae, magnesium plays a critical multifaceted role. nih.gov It is an essential cofactor for many enzymes involved in glycolysis, the central pathway for ethanol fermentation. nih.gov
Enhanced Yeast Performance: Supplementing fermentation media with magnesium has been shown to improve yeast performance, especially under high-stress conditions like very high gravity (VHG) fermentations. academicjournals.orgsemanticscholar.org These conditions, characterized by high sugar concentrations, impose osmotic stress and lead to high ethanol concentrations, both of which can inhibit yeast activity. academicjournals.org Magnesium helps mitigate these effects by stabilizing cell membranes and activating key enzymes. nih.gov
Increased Ethanol Production and Efficiency: Studies have demonstrated that adding magnesium can prolong the exponential growth phase of yeast, leading to increased cell mass. nih.gov This, combined with a reduction in the decline of fermentative activity, shortens the time required to convert glucose into ethanol. nih.gov For example, supplementing a fermentation with 0.5 mM magnesium was found to reduce the time for converting 20% glucose to ethanol by one-third, without any loss in the final ethanol yield. nih.gov The concentration of magnesium in nutrient sources like yeast extract is a major factor affecting the coupling of cell growth with glucose consumption and ethanol production. nih.gov
Interactive Data Table: Effect of Magnesium Ions on Yeast Fermentation
| Parameter | Observation with Magnesium Supplementation | Impact on Fermentation | Reference |
| Yeast Growth | Prolonged exponential growth, increased cell mass | Higher biocatalyst concentration | nih.gov |
| Fermentation Time | Reduced time for conversion of glucose to ethanol | Increased productivity | nih.gov |
| Ethanol Yield | Maintained at theoretical maximum | High process efficiency | nih.gov |
| Stress Tolerance | Mitigates osmotic and ethanol stress | Improved performance in high gravity conditions | nih.govacademicjournals.org |
| Enzyme Activity | Acts as a cofactor for key glycolytic enzymes | Ensures optimal flow of substrate to ethanol | nih.gov |
Cell Culture Media Development and Physiological Engineering
Magnesium ions (Mg²⁺) are a critical component of cell culture media, playing a pivotal role in cellular growth, proliferation, and metabolism. The availability of Mg²⁺ in the culture environment can significantly influence cellular processes, making its manipulation a key strategy in physiological cell engineering.
The concentration of magnesium ions in the culture medium directly impacts cell viability and growth rates. Studies on human embryonic stem cells (hESCs) have demonstrated that the addition of magnesium ions to the culture media can positively affect viable cell coverage. In one study, increasing concentrations of magnesium ions (from 10 ppm to 1000 ppm) in the culture medium led to a higher rate of increase in viable hESC coverage over time. However, the degradation of magnesium metal in culture can lead to an increase in pH due to the release of OH⁻ ions, which can cause rapid cell death. This highlights the importance of maintaining a balance in the concentration of magnesium ions for optimal cell culture conditions.
Manipulation of extracellular and intracellular magnesium ion concentrations is considered a versatile method for physiological cell engineering. By altering the Mg²⁺ availability, it is possible to influence fundamental cellular activities. For instance, moderate decreases in extracellular Mg²⁺ have been shown to inhibit the proliferation of chick embryo fibroblasts in a manner similar to serum deprivation. Conversely, in certain tumor cell lines, a gradual reduction of Mg²⁺ concentration can lead to decreased growth, and severe depletion can result in growth arrest and cell death.
The biological antagonism between calcium and magnesium ions is another factor that has profound consequences for optimizing biotechnological processes. Adjusting the Mg:Ca concentration ratio in industrial feedstocks can improve the efficiency of microbial conversion of substrate to product by making more magnesium available to the cells.
Enzyme Biocatalysis Enhancement
Magnesium ions are indispensable for the catalytic activity of a vast number of enzymes, acting as a crucial cofactor in over 300 enzymatic reactions. This essential role in biocatalysis stems from magnesium's unique chemical properties and its ability to interact with key biological molecules, particularly adenosine (B11128) triphosphate (ATP).
A primary function of Mg²⁺ in enzyme catalysis is its interaction with ATP. For ATP to be biologically active, it must be bound to a this compound, forming an Mg-ATP complex. In this complex, the this compound helps to stabilize the polyphosphate chain of ATP and facilitates the nucleophilic attack on the phosphate (B84403) groups, which is a fundamental step in many biochemical reactions. All enzymes that utilize or synthesize ATP, as well as those involved in the synthesis of DNA and RNA from other nucleotides, require the presence of magnesium ions for their catalytic action.
Magnesium ions enhance biocatalysis through several mechanisms:
Substrate Activation: Mg²⁺ can bind directly to the substrate, altering its conformation and making it more susceptible to enzymatic attack. A key example is the binding to ATP to activate it for nucleophilic attack.
Enzyme Activation: Mg²⁺ can bind directly to the enzyme, sometimes as part of the active site, inducing a conformational change that increases the enzyme's catalytic efficiency. It critically stabilizes enzymes, including many involved in ATP generation.
Stabilization of Transition States: During an enzymatic reaction, Mg²⁺ can stabilize negatively charged transition states and reactive intermediates, thereby lowering the activation energy of the reaction. For example, in nucleotidyl and/or phosphoryl transfer reactions, one this compound may activate the attacking group while another stabilizes the leaving group.
Research comparing the catalytic activity of various divalent metal ions (Me²⁺) with 13 different enzymes involved in nucleotidyl and/or phosphoryl transfer found that each tested ion (including Mg²⁺, Mn²⁺, Co²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Cd²⁺, Ca²⁺, and Fe²⁺) was highly active with at least one of the enzymes. This suggests that the specific coordination geometry at the active site and the enzyme-mediated presentation of reactants to the chelated metal ion are critical determinants of catalytic ability, rather than the intrinsic nature of the metal ion itself. However, a key advantage of Mg²⁺ is that, at physiological pH, it does not form insoluble complexes with inorganic phosphate (Pi) and bicarbonate, unlike the other tested ions. This biocompatibility with abundant cellular metabolites may have been a decisive factor in the evolutionary selection of Mg²⁺ as the primary ion for biocatalysis.
In industrial applications, magnesium nitrate (B79036) is used to optimize enzyme activity in processes like biocatalysis, fermentation, and biotransformation, contributing to the production of biofuels and pharmaceuticals.
Materials Science and Engineering
Role in Mineral Carbonation Processes (e.g., Magnesite Production)
Mineral carbonation is a process that mimics natural weathering to permanently sequester carbon dioxide (CO₂) in the form of stable carbonate minerals. Magnesium ions play a central role in this process, particularly in the formation of magnesite (MgCO₃). Magnesite is formed through the carbonation of magnesium-rich minerals, such as olivine (B12688019) and serpentine (B99607), in the presence of water and CO₂.
The fundamental reaction for the carbonation of olivine (specifically forsterite, a magnesium-rich variety) to form magnesite is: Mg₂SiO₄ (Forsterite) + 2CO₂ → 2MgCO₃ (Magnesite) + SiO₂ (Silica)
Similarly, serpentine can be carbonated to produce magnesite: Mg₃Si₂O₅(OH)₄ (Serpentine) + 3CO₂ → 3MgCO₃ (Magnesite) + 2SiO₂ (Silica) + 2H₂O (Water)
The efficiency of converting magnesium ions into carbonates is influenced by several factors, including temperature, CO₂ pressure, and pH. Experimental studies have shown that higher CO₂ pressure favors the formation of carbonates. For instance, in one study, the conversion efficiency of Mg ions into carbonate was negligible at atmospheric pressure but increased significantly at higher pressures.
| Experiment ID | Temperature (°C) | Pressure (bar) | Carbonation Efficiency (%) | Product |
|---|---|---|---|---|
| CB4 | 70 | 100 | 78 | Magnesium Carbonate |
| CB5 | 90 | 100 | 76 | Hydromagnesite |
| CB6 | 90 | 150 | 90 | Not Specified |
The pH of the solution is another critical factor. The maximum conversion of magnesium ions to carbonates (97%) was achieved when the carbonation reaction occurred at a pH of 10.
In addition to direct carbonation of minerals, magnesite can be produced by precipitating magnesium ions from a solution. For example, in a process for leaching laterite material, magnesium carbonate (magnesite) is precipitated by adding sodium carbonate to the leaching solution until a pH of 9.0-9.5 is reached.
Magnesium ions also influence the crystallization of other carbonate minerals. In the synthesis of precipitated calcium carbonate (PCC), the presence of Mg²⁺ ions can inhibit the nucleation and growth of calcite and promote the formation of aragonite, another polymorph of calcium carbonate.
Development of Magnesium Coordination Polymers for Sensing Applications
Magnesium coordination polymers (Mg-CPs) are a class of materials that have garnered interest for their potential applications in various fields, including sensing. These materials are constructed from magnesium ions linked together by organic ligands, forming one-, two-, or three-dimensional networks. The choice of organic linker and synthesis conditions can influence the structure and properties of the resulting Mg-CP.
A key application of Mg-CPs is in the development of fluorescent sensors. The intrinsic luminescence of some Mg-CPs can be quenched or enhanced in the presence of specific analytes, allowing for their detection. For example, a water-stable magnesium coordination polymer, [Mg(HPCD)(H₂O)], has been synthesized and demonstrated to be an effective fluorescent sensor for ferric ions (Fe³⁺) in aqueous solutions.
The synthesis of this particular Mg-CP involves the reaction of H₃PCD and Mg(NO₃)₂·6H₂O under solvothermal conditions. The resulting polymer exhibits high blue emission intensity. When exposed to various metal ions, the luminescence of the Mg-CP is significantly quenched by Fe³⁺ ions. This selective quenching allows for the detection of Fe³⁺ at low concentrations. The proposed mechanism for this quenching involves the interaction between the Fe³⁺ ions and the backbone of the coordination polymer.
| Cation | Effect on Luminescence |
|---|---|
| Fe³⁺ | Significant quenching |
| Cd²⁺, Co²⁺, Cu²⁺, Sr²⁺, Al³⁺, Zn²⁺, Mn²⁺, Pb²⁺, Fe²⁺ | Minor decrease in luminescence |
The synthesis of Mg-CPs can be achieved using various solvents and organic linkers. For instance, several magnesium-based metal-organic frameworks and a 2-D coordination polymer have been synthesized using 3,5-pyridinedicarboxylate (PDC) as the organic linker in a combination of solvents including DMF, methanol, ethanol, and water. The resulting structures vary from 2-D layered structures to complex 3-D networks with channels and cavities. The coordination of solvent molecules with the magnesium metal centers plays a crucial role in determining the final topology of the polymer.
Future Directions and Emerging Research Frontiers
Integration of Experimental and Computational Methodologies
A significant advancement in magnesium ion research is the synergistic integration of experimental findings with computational modeling. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are increasingly vital for elucidating the complex behavior of Mg²⁺ in various environments, including its hydration shells and interactions with biomolecules and materials researchgate.netacs.orgrsc.orgnih.gov. These computational methods aid in interpreting experimental data, predicting reaction pathways, and designing novel materials with specific properties. For instance, DFT calculations are instrumental in understanding Mg²⁺ dehydration processes and the energy landscapes governing ion-water interactions rsc.orgnih.gov. Molecular dynamics simulations, often enhanced by machine learning force fields trained on DFT data, are crucial for studying ion transport kinetics in electrolytes for magnesium-ion batteries acs.orgnih.govroyalsocietypublishing.org. This interdisciplinary approach provides a more comprehensive understanding of Mg²⁺ dynamics, solvation, and binding affinities across diverse systems nih.govexlibrisgroup.com.cnacs.org.
Advanced Spectroscopic Probes for Real-Time Dynamics
The real-time monitoring of this compound dynamics within biological and chemical systems is critical for deciphering their functional significance. Advanced spectroscopic probes, particularly fluorescent probes, are being developed to achieve high sensitivity, selectivity, and temporal resolution researchgate.netdigitellinc.comijraset.comrsc.orgrsc.org. Researchers are designing probes that exhibit specific responses to Mg²⁺, often through chelation-enhanced fluorescence (CHEF) mechanisms, enabling the visualization of Mg²⁺ distribution, uptake, and trafficking within cells researchgate.netdigitellinc.comrsc.org. Current efforts are focused on developing probes that operate in the near-infrared (NIR) spectrum for deeper tissue penetration and achieving organelle-specific localization digitellinc.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ²⁵Mg nucleus, also serves as a powerful tool for investigating Mg²⁺ binding to biomolecules like DNA and proteins, offering insights into coordination chemistry and binding affinities nih.govexlibrisgroup.com.cnnih.govpnas.orgbibliotekanauki.pl.
Bio-Inspired Design of Magnesium-Based Functional Materials
The principles governing biomineralization and the inherent biological roles of magnesium are inspiring the creation of novel functional materials. Magnesium alloys are garnering significant attention for biomedical applications owing to their excellent biocompatibility, biodegradability, and mechanical properties that closely mimic bone nih.govscirp.orgtudublin.ieresearchgate.netrsc.orgflogen.org. Research in this area is concentrated on controlling the corrosion rates and enhancing the mechanical integrity of these alloys through strategic alloying elements and surface modifications nih.govscirp.orgtudublin.iersc.org. Beyond implants, bio-inspired strategies are also being explored for developing materials that replicate the selective binding of magnesium ions observed in biological processes, potentially leading to advancements in sensor technology and separation science.
Expanding Understanding of this compound Selectivity and Specificity
Achieving high selectivity for Mg²⁺ over other divalent cations, especially Ca²⁺, remains a key challenge in the design of selective ligands and ion channels. Investigations into magnesium-selective ion channels, such as CorA and MgtE, have revealed distinct mechanisms of selectivity, often involving specific amino acid residues within the channel pore that coordinate hydrated Mg²⁺ ions nih.govnih.govresearchgate.netnih.govacs.orgpnas.org. Computational studies employing DFT and molecular dynamics are crucial for understanding the influence of metal hydration, pore dimensions, and electrostatic interactions on ion selectivity nih.govacs.org. In synthetic chemistry, the design of selective ligands for Mg²⁺ is progressing by applying fundamental coordination chemistry principles, including ligand denticity and donor atom hardness, to favor Mg²⁺ binding over Ca²⁺ and Zn²⁺ researchgate.networktribe.com.
Novel Applications in Sustainable Technologies
Magnesium ions are increasingly recognized for their potential in advancing sustainable technologies, particularly in the development of next-generation batteries and water treatment processes.
Magnesium-Ion Batteries: Magnesium-ion (Mg-ion) batteries are emerging as a compelling alternative to lithium-ion batteries, owing to magnesium's abundance, cost-effectiveness, and higher theoretical volumetric energy density mdpi.comtudelft.nlwikipedia.orguwaterloo.castatsndata.orgrsc.orgtandfonline.com. Current research focuses on developing stable electrolytes, efficient cathode materials, and a deeper understanding of Mg²⁺ diffusion kinetics, which are critical for enhancing performance and cycle life acs.orgnih.govmdpi.comtudelft.nluwaterloo.carsc.orgtandfonline.comrsc.org. Aqueous Mg-ion batteries (AMIBs) are also gaining traction as a safer and more environmentally friendly energy storage solution rsc.org.
Water Treatment: Magnesium compounds, notably magnesium chloride and magnesium oxide, are utilized in water treatment for their roles in coagulation, flocculation, and pH adjustment crecompany.comketos.comeixi-mgo.com. Magnesium ions contribute to the removal of suspended solids, bacteria, and heavy metals from water by neutralizing charges and promoting particle aggregation crecompany.commeixi-mgo.com. Ion exchange processes also leverage magnesium ions as a target for water softening, where they are exchanged for sodium ions to reduce water hardness and prevent scale formation in pipes (B44673) and equipment unl.eduwatertechnologies.com.
Q & A
Q. How can magnesium ion concentrations be accurately quantified in aqueous solutions?
Methodological Answer:
- Atomic Absorption Spectrometry (AAS): Use a Shimadzu AA-6300 or similar instrument calibrated with magnesium standard solutions (1–20 µg/mL). Prepare standards using lanthanum solution (20 mL per 100 mL) to suppress interference from anions like phosphate .
- Titration with EDTA: Employ complexometric titration at pH 10 (ammonia buffer) using Eriochrome Black T as an indicator. Ensure calcium ions are absent or corrected for via masking agents .
Q. What experimental methods are used to determine the empirical formula of magnesium oxide?
Methodological Answer:
- Combustion Analysis: Heat magnesium ribbon in a crucible under controlled oxygen flow. Measure mass changes pre- and post-combustion to calculate Mg:O ratios. Account for errors from incomplete oxidation or moisture absorption using parallel trials and statistical averaging .
- Stoichiometric Calculations: Use gravimetric data to derive molar ratios, validated via X-ray diffraction (XRD) to confirm crystalline structure .
Advanced Research Questions
Q. How can experimental designs optimize studies on this compound interactions in multicomponent systems?
Methodological Answer:
- Uniform Design (UD): Apply UD to reduce trial numbers while capturing interactions between ions (e.g., Na⁺, K⁺, Mg²⁺). For example, use a U*10(10⁴) table to test 10 combinations of 4 ions at varying concentrations, followed by regression analysis to identify dominant factors .
- Doehlert Model: Utilize response surface methodology (RSM) to model magnesium removal efficiency in Donnan dialysis. Variables include counter-ion concentration, membrane type, and pH, with optimization via quadratic regression .
Q. How should researchers resolve contradictions in magnesium-dependent enzymatic activity data?
Methodological Answer:
- Parameter Sensitivity Testing: Vary pH and Mg²⁺ concentrations independently. For example, Ref endonuclease activity decreases by 24% at pH 7.5 vs. 8.5 but only 12% when Mg²⁺ drops from 15 mM to 10 mM. Use kinetic modeling to distinguish pH-driven structural changes from Mg²⁺-dependent catalytic effects .
- Error Source Analysis: Validate instrument calibration (e.g., AAS drift) and buffer composition consistency. Cross-check with alternative methods like ICP-MS .
Q. What are the challenges in designing cathode materials for magnesium-ion batteries?
Methodological Answer:
- Material Synthesis: Test MnO₂/MXene-Ti₃C₂ composites via hydrothermal methods. Monitor Mg²⁺ insertion capacity using cyclic voltammetry (0.1–2.5 V vs. Mg/Mg²⁺) and address structural instability via doping (e.g., Al³⁺) .
- Electrolyte Compatibility: Screen non-nucleophilic electrolytes (e.g., Mg(TFSI)₂ in diglyme) to prevent passivation. Use SEM-EDS to detect surface deposition after cycling .
Q. How does this compound coordination influence enzymatic catalysis?
Methodological Answer:
- Structural Analysis: Perform X-ray crystallography to identify Mg²⁺-liganding residues (e.g., aspartate/glutamate in VAP enzymes). Mutate residues (e.g., H153A) to isolate Mg²⁺-dependent steps and quantify activity loss via stopped-flow kinetics .
- Molecular Dynamics (MD): Simulate Mg²⁺ binding affinity under varying ionic strengths to predict allosteric regulation .
Q. What advanced techniques enable this compound application in quantum computing?
Methodological Answer:
- Ion Trapping: Use Penning traps with Doppler laser cooling to prepare Mg⁺ crystals (10³–10⁵ ions). Sympathetically cool highly charged ions (e.g., Ar¹³⁺) via Coulomb interactions, monitored via fluorescence imaging .
- Optical Integration: Couple ion traps with optical fibers (80–100 µm spacing) to detect qubit states via photon emissions. Calibrate using Ramsey interferometry .
Methodological Tables
| Application | Key Parameters | Optimal Conditions | Reference |
|---|---|---|---|
| Mg²⁺ removal via Donnan dialysis | Counter-ion (Na⁺), membrane type, pH | 0.1 M NaCl, CEM membrane, pH 7.5 | |
| Ref endonuclease activity | pH, Mg²⁺ concentration | pH 8.5, 15 mM Mg²⁺ | |
| Mg-ion battery cathode | MnO₂/MXene-Ti₃C₂, electrolyte | 1 M Mg(TFSI)₂ in diglyme, 0.5 C rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
